4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one
Beschreibung
Eigenschaften
Key on ui mechanism of action |
As a triazole antifungal agent, posaconazole exerts its antifungal activity through blockage of the cytochrome P-450 dependent enzyme, sterol 14α -demethylase, in fungi by binding to the heme cofactor located on the enzyme. This leads to the inhibition of the synthesis of ergosterol, a key component of the fungal cell membrane, and accumulation of methylated sterol precursors. This results in inhibition of fungal cell growth and ultimately, cell death. Posaconazole is a novel lipophilic antifungal triazole that inhibits cytochrome P450-dependent 14-alpha demethylase in the biosynthetic pathway of ergosterol. Inhibition of this enzyme leads to an accumulation of toxic 14-alpha methylsterols and a depletion of ergosterol, resulting in a perturbation of the function of the fungal cell membrane and blockage of cell growth and division. ... ... The primary mechanism of action of the drug was inhibition of the parasite's sterol C-14 alpha demethylase. The in vitro activity of the novel triazole antifungal agent posaconazole was assessed in 45 laboratories against approximately 19,000 clinically important strains of yeasts and molds. The activity of posaconazole was compared with those of itraconazole, fluconazole, voriconazole, and amphotericin B against subsets of the isolates. Strains were tested utilizing Clinical and Laboratory Standards Institute broth microdilution methods using RPMI 1640 medium (except for amphotericin B, which was frequently tested in antibiotic medium 3). MICs were determined at the recommended endpoints and time intervals. Against all fungi in the database (22,850 MICs), the MIC(50) and MIC(90) values for posaconazole were 0.063 microg/ml and 1 mug/ml, respectively. MIC(90) values against all yeasts (18,351 MICs) and molds (4,499 MICs) were both 1 mug/ml. In comparative studies against subsets of the isolates, posaconazole was more active than, or within 1 dilution of, the comparator drugs itraconazole, fluconazole, voriconazole, and amphotericin B against approximately 7,000 isolates of Candida and Cryptococcus spp. Against all molds (1,702 MICs, including 1,423 MICs for Aspergillus isolates), posaconazole was more active than or equal to the comparator drugs in almost every category. Posaconazole was active against isolates of Candida and Aspergillus spp. that exhibit resistance to fluconazole, voriconazole, and amphotericin B and was much more active than the other triazoles against zygomycetes. Posaconazole exhibited potent antifungal activity against a wide variety of clinically important fungal pathogens and was frequently more active than other azoles and amphotericin B. |
|---|---|
CAS-Nummer |
171228-49-2 |
Molekularformel |
C37H42F2N8O4 |
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27?,35-,37-/m0/s1 |
InChI-Schlüssel |
RAGOYPUPXAKGKH-AGDNISCASA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Kanonische SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Aussehen |
Solid powder |
Color/Form |
White solid |
melting_point |
170-172 °C |
Andere CAS-Nummern |
171228-49-2 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
1.20e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Posaconazole; Noxafil; SCH-56592; Schering 56592; Sch 56592; Schering 56592; |
Herkunft des Produkts |
United States |
Mechanism of Antifungal Action at the Molecular and Cellular Level
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway
The primary mechanism of action for posaconazole (B62084), like other azole antifungals, is the inhibition of the ergosterol biosynthesis pathway. patsnap.com Ergosterol is a sterol that serves as a vital component of the fungal cell membrane, where it modulates membrane fluidity and integrity, analogous to the role of cholesterol in mammalian cells. patsnap.com By disrupting the production of this essential molecule, posaconazole compromises the fundamental structure and function of the fungal cell. medicine.com
Posaconazole specifically targets and inhibits the fungal cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14α-demethylase. medicine.comresearchgate.netdrfungus.org This enzyme is a crucial catalyst in the multi-step conversion of lanosterol to ergosterol. patsnap.com The gene that encodes this target enzyme in fungi is known as ERG11. patsnap.comoup.com The inhibition of the ERG11 gene product is the central event in posaconazole's antifungal activity.
The inhibitory action of posaconazole occurs within the active site of the lanosterol 14α-demethylase enzyme. nih.gov The posaconazole molecule binds to the enzyme in a highly specific manner. A nitrogen atom in the triazole ring of posaconazole forms a coordinate bond with the heme iron atom at the enzyme's active site. drugbank.compatsnap.comnih.gov This interaction effectively blocks the substrate, lanosterol, from binding and undergoing the necessary demethylation step. patsnap.com The chemical structure of posaconazole is distinct from some other azoles, which may allow it to interact with additional domains of the target enzyme, contributing to its high affinity and potency. nih.govnih.gov
The inhibition of lanosterol 14α-demethylase has a dual effect on fungal cell sterol composition. Firstly, it leads to a significant depletion of ergosterol, the final and essential product of the pathway. drugbank.comnih.gov Secondly, it causes the intracellular accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. drugbank.comfrontiersin.org Studies have identified several accumulating precursors in various fungi upon exposure to posaconazole, including eburicol, obtusifoliol, and 4,14-dimethylzymosterol. asm.orgnih.gov In some fungi, like Rhizopus arrhizus, treatment with posaconazole leads to the buildup of toxic sterols like 14-methylergosta-8,24-diene-3,6-diol. researchgate.net
| Fungal Species | Effect of Posaconazole | Accumulated Methylated Sterol Precursors Identified |
|---|---|---|
| Candida albicans | Ergosterol depletion | Lanosterol, Obtusifoliol, 4,14-dimethylzymosterol asm.org |
| Aspergillus fumigatus | Ergosterol depletion | Eburicol, Obtusifoliol asm.orgnih.gov |
| Aspergillus flavus | Ergosterol depletion | Eburicol, Obtusifoliol asm.orgnih.gov |
| Rhizopus arrhizus | Ergosterol depletion | 14-methylergosta-8,24-diene-3,6-diol researchgate.net |
Consequences for Fungal Cell Membrane Integrity and Function
The profound alterations in sterol composition directly compromise the fungal cell membrane. The depletion of ergosterol and the integration of dysfunctional methylated precursor sterols disrupt the normal packing of phospholipids, leading to a weakened membrane structure. researchgate.net This results in increased membrane permeability and instability, impairing the activity of membrane-bound enzymes essential for cell growth and replication. patsnap.comnih.gov Ultimately, this loss of membrane integrity and function leads to the inhibition of fungal growth and, in some cases, cell death. drugbank.com
Differential Affinity and Potency Compared to Other Azoles
Posaconazole demonstrates a high degree of potency, often greater than that of other azole antifungals. nih.gov Its chemical structure allows for a particularly high affinity for the fungal CYP51 enzyme. nih.gov This enhanced affinity makes it a more potent inhibitor of ergosterol synthesis in certain key pathogens compared to other azoles. drfungus.orgnih.gov For instance, research has shown posaconazole to be a significantly more potent inhibitor of sterol C14 demethylation in Aspergillus species than itraconazole (B105839). drfungus.org
Furthermore, posaconazole retains significant activity against fungal strains that have developed resistance to other azoles, such as fluconazole (B54011) and voriconazole (B182144). nih.govnih.govnih.gov This can be attributed to its unique structure, which allows it to effectively inhibit mutated forms of the CYP51 enzyme that no longer bind effectively to other azole drugs. nih.govoup.com Comparative studies measuring the minimum inhibitory concentration (MIC) required to inhibit fungal growth frequently show posaconazole to be more potent than or equivalent to other mould-active azoles against a wide range of fungi. drfungus.orgnih.gov
| Fungal Species | Posaconazole MIC50/MIC90 (mg/L) | Voriconazole MIC50/MIC90 (mg/L) | Itraconazole MIC50/MIC90 (mg/L) | Isavuconazole MIC50/MIC90 (mg/L) |
|---|---|---|---|---|
| Aspergillus fumigatus | 0.25 / 0.5 nih.gov | 0.5 / 0.5 nih.gov | 1 / 2 nih.gov | 0.5 / 1 nih.gov |
Preclinical Pharmacokinetics and Pharmacodynamics of Posaconazole
Absorption Characteristics and Influencing Factors (Preclinical Studies)
The absorption of posaconazole (B62084), a lipophilic triazole antifungal agent, is a complex process significantly influenced by its formulation and various physiological factors within the gastrointestinal (GI) tract. Preclinical studies have been instrumental in elucidating these characteristics, particularly for the oral suspension formulation.
Influence of Gastrointestinal Environment (e.g., pH, Motility)
The physicochemical properties of posaconazole, specifically its weak base nature, make its solubility and subsequent absorption highly dependent on the acidic environment of the stomach. Preclinical findings and in vitro experiments have consistently shown that a lower gastric pH enhances the dissolution of posaconazole, which is a prerequisite for its absorption in the small intestine. nih.govlww.com
Conversely, conditions that increase gastric pH can significantly impair its bioavailability. researchgate.net The non-linear and erratic absorption of the oral suspension has been attributed to the potential for extensive precipitation of the drug as it moves from the acidic stomach to the more neutral pH of the small intestine. nih.gov
Role of Food and Nutritional Supplements on Bioavailability in Preclinical Models
One of the most critical factors influencing the oral bioavailability of the posaconazole suspension is the presence of food. Numerous studies have highlighted the substantial increase in absorption when the drug is administered with meals, particularly those high in fat. nih.govdovepress.comresearchgate.net High-fat meals can increase the bioavailability of the oral suspension by up to four-fold compared to the fasted state. nih.govdovepress.com This enhancement is attributed to several mechanisms, including increased solubilization of the lipophilic posaconazole in the presence of dietary fats and bile salts, delayed gastric emptying which allows for more extensive dissolution in the acidic stomach, and increased splanchnic blood flow. nih.gov
Nutritional supplements have also been shown to improve the absorption of the oral suspension, though often to a lesser extent than a full high-fat meal. nih.gov In a study utilizing a rat model, a nano-micelle formulation of posaconazole demonstrated a 3.02-fold increase in relative bioavailability compared to a pure drug suspension, highlighting the role of formulation in overcoming solubility challenges. semanticscholar.org
| Factor | Effect on Posaconazole Oral Suspension Bioavailability | Fold Increase (Approx.) | Reference |
| High-Fat Meal | Significant Increase | 4.0 | nih.govdovepress.com |
| Non-Fat Meal | Increase | 2.6 | nih.gov |
| Nutritional Supplement | Increase | 1.6 | nih.gov |
| Nano-micelle Formulation (in rats) | Significant Increase | 3.0 | semanticscholar.org |
Interaction with Efflux Pumps (e.g., P-glycoprotein) on Absorption
The absorption of posaconazole is also modulated by the activity of intestinal efflux transporters, most notably P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. In vitro studies have confirmed that posaconazole is both a substrate and an inhibitor of P-gp. nih.govresearchgate.netdrugbank.com As a P-gp substrate, posaconazole can be actively transported out of enterocytes back into the intestinal lumen, which limits its net absorption. drugbank.com
The inhibitory action of posaconazole on P-gp suggests a potential for complex drug-drug interactions. By inhibiting P-gp, posaconazole can increase the absorption and plasma concentrations of other co-administered drugs that are also P-gp substrates. This dual role as both a substrate and inhibitor is a key characteristic of its preclinical pharmacokinetic profile. nih.govresearchgate.net
Distribution and Tissue Penetration in Preclinical Models
Following absorption, posaconazole is extensively distributed throughout the body, a characteristic underscored by its large apparent volume of distribution.
Volume of Distribution Across Organ Systems
Preclinical studies in various animal models, including rats, rabbits, and mice, have consistently demonstrated a large volume of distribution for posaconazole, indicating significant penetration into tissues. nih.govmdpi.com This lipophilicity drives its movement from the plasma into various organ systems. nih.gov
In a rat model of invasive pulmonary aspergillosis, pharmacokinetic parameters in lung samples were systematically higher than in serum, with evidence of significant drug accumulation in lung tissue after multiple doses. nih.govresearchgate.net Studies in rabbits have also reported mean lung tissue concentrations ranging from 0.3 µg/mL to 2.1 µg/mL. nih.gov High tissue concentrations have also been recovered from the liver and kidney in animal models. researchgate.net
Penetration into the central nervous system (CNS) has also been observed. In mouse models of fungal infection, brain tissue concentrations of posaconazole were found to be approximately 53% to 80% of those in serum, suggesting it can cross the blood-brain barrier. nih.gov This extensive extravascular distribution is a key feature of its preclinical profile, suggesting that plasma concentrations may not fully represent the drug exposure at the site of infection. researchgate.net
| Animal Model | Tissue | Key Finding | Reference |
| Rat | Lung | PK parameters and drug accumulation were significantly higher than in serum. | nih.govresearchgate.net |
| Rabbit | Lung | Mean tissue concentrations ranged from 0.3 µg/mL to 2.1 µg/mL. | nih.gov |
| Mouse | Brain | Tissue concentrations were approximately 53% to 80% of serum levels. | nih.gov |
Plasma Protein Binding Characteristics
Posaconazole is characterized by its high degree of binding to plasma proteins. In vitro and preclinical data consistently show that over 98% of the drug in circulation is bound, predominantly to albumin. mdpi.comnih.govasm.org This high level of protein binding means that only a small fraction of the total posaconazole concentration in the plasma is unbound and considered pharmacologically active. nih.gov
Despite the very low free fraction, posaconazole demonstrates potent antifungal activity. It has been suggested that there may be a rapid flux of the drug from protein-bound stores to the fungal target, the lanosterol (B1674476) 14α-demethylase enzyme, which could explain the greater-than-expected pharmacodynamic effect based on unbound concentrations alone. nih.govasm.org The extensive protein binding is a critical parameter, influencing the drug's distribution, metabolism, and elimination.
Subcellular Localization within Fungal Cells and Host Tissues
In preclinical investigations, posaconazole demonstrates a significant ability to concentrate within host cells, a characteristic that likely contributes to its efficacy. nih.govresearchgate.net Studies utilizing fluorophore-conjugated posaconazole (BDP-PCZ) in A549 pulmonary epithelial cells revealed that the compound primarily localizes within the cell membranes, with a particular concentration in the endoplasmic reticulum. nih.govresearchgate.net This accumulation within host cell membranes is a key aspect of its intercellular pharmacokinetic properties.
Upon contact with fungal cells, such as Aspergillus fumigatus, epithelial cell-associated posaconazole rapidly transfers to and concentrates within the fungal cell membranes. nih.govresearchgate.net This transfer to conidia does not necessitate phagocytosis and is significantly enhanced by the conidial hydrophobin RodA. nih.govresearchgate.net Within the fungal cell, posaconazole also concentrates in membranes, including the endoplasmic reticulum, and importantly, it colocalizes with its target enzyme, CYP51a. nih.govresearchgate.net This targeted accumulation at the site of action within the fungus persists for over 48 hours. nih.govresearchgate.net This distinct localization and persistence within both host and fungal cell membranes are thought to be crucial to its mechanism of action and prolonged post-antifungal effect. nih.govresearchgate.net
Animal models of invasive pulmonary aspergillosis further support the extensive tissue distribution of posaconazole. In a rat model, pharmacokinetic parameters in lung samples were consistently higher than in serum, and multiple-dose administration led to significant drug accumulation in lung tissue. nih.gov This suggests that despite potentially low blood levels, adequate concentrations are achieved at the site of infection. nih.gov
Metabolic Pathways and Biotransformation (Preclinical and In Vitro Studies)
Posaconazole undergoes limited metabolism, with the majority of the drug being eliminated as the parent compound. nih.govoup.com Unlike many other azole antifungals, its biotransformation is not significantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.govnih.gov Instead, Phase II biotransformation is the primary metabolic route. nih.govresearchgate.net
The main metabolic pathway for posaconazole is glucuronidation, specifically mediated by the Uridine Diphosphate-Glucuronosyltransferase (UGT) 1A4 enzyme. sigmaaldrich.comnih.govresearchgate.net In vitro studies using human liver microsomes and recombinant human UGT enzymes have demonstrated that UGT1A4 is the primary enzyme responsible for the formation of posaconazole glucuronide metabolites. sigmaaldrich.comnih.gov The activity of UGT1A4 in posaconazole glucuronidation has been confirmed by inhibition studies with known UGT1A4 inhibitors, such as bilirubin, and high correlation with the glucuronidation of trifluoperazine, a known UGT1A4 substrate. sigmaaldrich.com Genetic polymorphisms in the UGT1A4 gene, such as UGT1A4*3, have been associated with altered posaconazole metabolism and plasma concentrations. nih.govnih.gov
Preclinical and in vitro studies have consistently shown that the cytochrome P450 (CYP) system plays a negligible role in the metabolism of posaconazole. nih.govnih.govnih.govresearchgate.net Less than 2% of posaconazole undergoes oxidative Phase I metabolism. nih.gov While posaconazole is a potent inhibitor of CYP3A4, it is not a significant substrate for this or other major CYP isoenzymes such as CYP1A2, CYP2C8/9, CYP2D6, or CYP2E1. nih.govresearchgate.net This limited involvement of the CYP450 system in its metabolism distinguishes posaconazole from other triazole antifungals like voriconazole (B182144) and itraconazole (B105839). nih.govnih.gov
Excretion and Elimination Pathways (Preclinical Studies)
The primary route of elimination for posaconazole is through the feces. nih.govoup.com
Following a single oral dose of radiolabeled posaconazole in healthy subjects, approximately 77% of the dose is excreted in the feces. nih.govnih.gov The majority of this fecal radioactivity is attributed to the unchanged parent compound, which accounts for about 66% of the administered dose. nih.govnih.gov Renal elimination is a minor pathway, with about 14% of the dose excreted in the urine, primarily as glucuronide conjugates. nih.govnih.gov Only trace amounts of unchanged posaconazole are found in the urine. nih.gov The mean terminal elimination half-life of posaconazole is approximately 35 hours. oup.comdrugbank.com
Renal Clearance of Glucuronide Conjugates
In preclinical studies, the renal clearance of posaconazole is a minor pathway of elimination for the drug and its metabolites. The primary route of excretion is through the feces. When administered, a small fraction of the posaconazole dose, approximately 14%, is excreted in the urine, predominantly in the form of glucuronide conjugates. Unchanged posaconazole is found in only trace amounts in the urine, indicating that the kidneys play a negligible role in clearing the parent drug.
The main metabolites of posaconazole found in urine are glucuronide conjugates, which are formed through Phase II metabolism. These conjugates are more water-soluble than the parent compound, facilitating their excretion in the urine. Preclinical studies have identified several of these conjugates, with none individually accounting for a significant percentage of the administered dose. This metabolic profile suggests that the potential for drug-drug interactions involving renal clearance pathways is low for posaconazole.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Experimental Models
The relationship between the pharmacokinetic profile of posaconazole and its pharmacodynamic effect has been extensively studied in various experimental animal models of invasive fungal infections. These studies are crucial for establishing the optimal dosing regimens to achieve therapeutic success.
Preclinical studies in various animal models, including neutropenic mice and rabbits with invasive aspergillosis, have consistently demonstrated a dose- and concentration-dependent antifungal effect of posaconazole. asm.org As the dose of posaconazole is increased, a corresponding increase in its therapeutic efficacy is observed. This is typically measured by outcomes such as prolonged survival, reduction in fungal burden in target organs (e.g., lungs, brain), and decreases in biomarkers of fungal infection like galactomannan (B225805). fungalinfectiontrust.org
For instance, in a neutropenic murine model of invasive pulmonary aspergillosis, escalating daily doses of oral posaconazole resulted in a clear dose-response relationship, with higher doses leading to a greater reduction in lung fungal burden. nih.govasm.org A similar dose-dependent response has been observed in models of disseminated candidiasis and other invasive fungal infections. asm.org This relationship underscores the importance of achieving adequate drug exposure to effectively control and eradicate fungal pathogens.
| Animal Model | Fungal Pathogen | Key Findings |
| Neutropenic Rabbit | Aspergillus fumigatus | Prophylactic posaconazole showed a dose-dependent reduction in infarct scores and total lung weights. asm.org |
| Neutropenic Mouse | Aspergillus fumigatus | A dose-dependent decline in serum galactomannan concentrations was observed, with near-maximal suppression at higher doses. fungalinfectiontrust.org |
| Neutropenic Mouse | Rhizopus oryzae | Escalating daily dosages of oral posaconazole led to a sigmoid dose-response relationship with the lung fungal burden. nih.govasm.org |
| Nonimmunosuppressed Mouse | Aspergillus fumigatus | Dose-dependent improvement in 14-day survival was demonstrated. nih.gov |
In preclinical models of fungal infections, the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of posaconazole is the ratio of the 24-hour area under the plasma concentration-time curve to the minimum inhibitory concentration (AUC/MIC). asm.orgnih.gov This index integrates the total drug exposure over a dosing interval relative to the susceptibility of the infecting fungal pathogen.
Numerous studies in murine models of invasive aspergillosis and mucormycosis have shown a strong correlation between the AUC/MIC ratio and therapeutic outcomes, such as fungal clearance and survival. asm.orgnih.govasm.org For example, in a neutropenic murine model of pulmonary aspergillosis, an AUC/MIC ratio of 167 was associated with a half-maximal antifungal effect as measured by a decline in serum galactomannan. fungalinfectiontrust.org Similarly, in models of both aspergillosis and mucormycosis, a total drug AUC/MIC threshold of approximately 76-87 was associated with 90% of the maximal effective concentration (EC90) for reducing lung fungal burden. nih.govasm.org
The determination of a target AUC/MIC ratio from these preclinical studies is instrumental in guiding the development of dosing regimens that are likely to be effective in clinical settings. These findings highlight that achieving a certain level of drug exposure relative to the MIC of the infecting organism is a critical determinant of therapeutic success.
| Fungal Pathogen | Animal Model | PK/PD Index | Target Value for Efficacy |
| Aspergillus fumigatus | Neutropenic Mouse | AUC/MIC | 167 (for half-maximal effect) fungalinfectiontrust.org |
| Aspergillus fumigatus | Neutropenic Mouse | AUC/MIC | 76 (for 90% effective concentration) nih.govasm.org |
| Rhizopus oryzae | Neutropenic Mouse | AUC/MIC | 87 (for 90% effective concentration) nih.govasm.org |
| Candida albicans | Murine Disseminated Candidiasis | Unbound AUC/MIC | 16.9 (for 50% maximal effect) nih.gov |
The formulation of posaconazole can also contribute to pharmacokinetic variability. For example, the oral suspension has shown more variable absorption compared to newer formulations like the delayed-release tablet in clinical settings, a factor that is also relevant in preclinical evaluations. nih.gov This variability underscores the importance of using PK/PD indices like the AUC/MIC ratio to interpret efficacy data, as it normalizes the observed effect to the actual drug exposure achieved in individual animals or groups.
Preclinical research has shown that achieving a sufficiently high drug exposure can overcome some of the challenges posed by PK variability and less susceptible fungal strains. nih.gov In murine models of invasive aspergillosis, it has been demonstrated that even for isolates with elevated MICs, increasing the posaconazole dose to achieve a target AUC/MIC ratio can still result in a significant antifungal effect. nih.gov This highlights that understanding and accounting for pharmacokinetic variability is crucial for the accurate interpretation of preclinical efficacy studies and for translating these findings to predict clinical outcomes.
Drug Interaction Mechanisms
Enzyme Inhibition Profiles
The primary mechanism by which posaconazole (B62084) affects the metabolism of other drugs is through the inhibition of specific cytochrome P450 (CYP) enzymes.
Posaconazole is a potent inhibitor of the CYP3A4 enzyme system. chemicalbook.comresearchgate.net This inhibition is a key factor in its drug-drug interaction profile, as CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs. oup.com The co-administration of posaconazole can significantly increase the plasma concentrations and exposure of drugs that are predominantly metabolized by CYP3A4. chemicalbook.comnih.gov
Research has demonstrated substantial increases in the systemic exposure of various CYP3A4 substrates when given concurrently with posaconazole. For instance, in healthy subjects, posaconazole increased the maximum concentration (Cmax) and the area under the curve (AUC) of sirolimus by 6.7-fold and 8.9-fold, respectively. nih.gov Similarly, the Cmax and AUC of tacrolimus (B1663567) were elevated by 2.2-fold and 4.2-fold, respectively. nih.gov The inhibitory effect of posaconazole on hepatic CYP3A4 was also shown in a study with midazolam, where posaconazole led to a 1.83-fold increase in midazolam exposure. nova.edu These interactions necessitate careful management when posaconazole is used with CYP3A4 substrates.
| CYP3A4 Substrate | Pharmacokinetic Parameter | Increase in Exposure (Fold-Change) | Reference |
|---|---|---|---|
| Sirolimus | Cmax | 6.7 | nih.gov |
| Sirolimus | AUC | 8.9 | nih.gov |
| Tacrolimus | Cmax | 2.2 | nih.gov |
| Tacrolimus | AUC | 4.2 | nih.gov |
| Midazolam | AUC | 1.83 | nova.edu |
In contrast to its potent effect on CYP3A4, posaconazole does not exhibit significant inhibitory activity against other major CYP isoenzymes. nih.gov Studies have shown that it has no meaningful effect on CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP2E1. nih.gov This specificity for CYP3A4 distinguishes it from some other azole antifungals, such as voriconazole (B182144), which also interacts with CYP2C9 and CYP2C19. nih.gov The focused inhibition profile of posaconazole means it has fewer drug-drug interactions mediated by these other CYP pathways. nih.gov
Transporter Modulation
Posaconazole interacts with several key drug transporters, which can affect both its own disposition and that of other drugs. It acts as both a substrate and an inhibitor for efflux transporters.
Posaconazole has a dual role concerning the efflux transporter P-glycoprotein (P-gp, also known as ABCB1). It is a substrate for P-gp, meaning that its own absorption and distribution can be influenced by P-gp inducers or inhibitors. chemicalbook.comresearchgate.net Consequently, co-administration with P-gp inhibitors like verapamil, cyclosporine, and clarithromycin (B1669154) may lead to an increase in posaconazole plasma levels. researchgate.net
Furthermore, posaconazole is also an inhibitor of P-gp-mediated transport. nih.gov In vitro studies have determined its 50% inhibitory concentration (IC50) for P-gp to be 3 µM. nih.gov This inhibitory action can lead to increased concentrations of other drugs that are P-gp substrates.
In addition to P-gp, posaconazole also inhibits the activity of the Breast Cancer Resistance Protein (BCRP, also known as ABCG2). nih.gov BCRP is another important efflux transporter involved in the disposition of many drugs. In vitro investigations have established that posaconazole inhibits BCRP with an IC50 value of 6 µM. nih.gov This interaction can contribute to an increase in the systemic exposure of co-administered BCRP substrates.
| Transporter | IC50 Value (µM) | Reference |
|---|---|---|
| P-glycoprotein (P-gp) | 3 | nih.gov |
| Breast Cancer Resistance Protein (BCRP) | 6 | nih.gov |
Mechanistic Insights into Pharmacokinetic Interactions
The pharmacokinetic interactions involving posaconazole are primarily driven by its potent, yet specific, inhibition of CYP3A4 and its modulation of key drug transporters like P-gp and BCRP. A crucial aspect of its pharmacology is that posaconazole itself is not significantly metabolized by the cytochrome P450 system. nih.gov Its clearance is mainly mediated by Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT) pathways. chemicalbook.comoup.com
This metabolic profile has two important consequences. First, posaconazole's own plasma concentrations are less susceptible to alterations by CYP enzyme inducers or inhibitors compared to other azoles that are CYP substrates. Second, it acts as a significant perpetrator of drug interactions by inhibiting the clearance of CYP3A4 substrates without its own clearance being reciprocally affected through this pathway. researchgate.net
Impact of Gastric pH-Altering Agents (e.g., H2-receptor antagonists, proton pump inhibitors) on Absorption Mechanism
The absorption of posaconazole, a weakly basic compound, is highly dependent on the formulation and the gastric environment. Agents that increase gastric pH, such as H2-receptor antagonists and proton pump inhibitors (PPIs), can significantly impact the dissolution and subsequent absorption of the oral suspension formulation. researchgate.netfrontiersin.org
For the posaconazole oral suspension, an acidic environment is crucial for optimal dissolution. When gastric pH is elevated by acid-suppressing agents, the solubility of the drug decreases, leading to reduced absorption and lower systemic exposure. researchgate.net One study in healthy volunteers demonstrated that co-administration of the PPI esomeprazole (B1671258) with posaconazole oral suspension under fasting conditions decreased the mean maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) by 46% and 32%, respectively. nih.govnih.gov Similarly, co-administration with cimetidine, an H2-receptor antagonist, has been shown to reduce posaconazole Cmax and AUC by approximately 40%. nova.edu The effect of PPIs on reducing posaconazole absorption from the oral suspension is considered more pronounced than that of H2-receptor antagonists, likely due to the stronger and more sustained acid suppression provided by PPIs. researchgate.net
In contrast, the delayed-release tablet formulation of posaconazole was specifically designed to overcome this pH-dependent absorption issue. core.ac.uk The tablets utilize a pH-sensitive polymer that releases the active drug in the higher pH environment of the small intestine. core.ac.uk As a result, studies have shown that the pharmacokinetics of the posaconazole tablet are not clinically affected by co-administration with agents that alter gastric pH. asm.orgnih.gov A study in healthy volunteers found that the Cmax and AUC of posaconazole tablets were similar when administered alone or with an antacid, ranitidine, or esomeprazole. asm.orgnih.govjefferson.edu This lack of interaction makes the tablet formulation a more reliable option for patients requiring concurrent acid-suppressive therapy. frontiersin.orgresearchgate.net
| Interacting Agent | Posaconazole Formulation | Effect on Cmax | Effect on AUC | Reference |
|---|---|---|---|---|
| Esomeprazole (PPI) | Oral Suspension | ↓ 46% | ↓ 32% | nih.govnih.gov |
| Cimetidine (H2RA) | Oral Suspension | ↓ 40% | ↓ 40% | nova.edu |
| Esomeprazole (PPI) | Delayed-Release Tablet | No significant change | No significant change | asm.orgnih.gov |
| Ranitidine (H2RA) | Delayed-Release Tablet | No significant change | No significant change | asm.orgnih.gov |
| Antacid | Delayed-Release Tablet | No significant change | No significant change | asm.orgnih.gov |
Influence of Gastrointestinal Motility Modulators
Gastrointestinal (GI) transit time can also influence the absorption of posaconazole, particularly the oral suspension. Agents that modulate GI motility can either increase or decrease the time available for the drug to dissolve and be absorbed.
Metoclopramide (B1676508), a prokinetic agent that increases gastric motility, has been shown to reduce the absorption of posaconazole oral suspension. researchgate.netasm.org By accelerating the transit of the drug through the upper GI tract, metoclopramide reduces the time available for dissolution in the stomach. In a study with healthy volunteers, co-administration of metoclopramide with posaconazole oral suspension (along with a nutritional supplement) decreased the mean Cmax and AUC by 21% and 19%, respectively. nih.govnih.gov
| Interacting Agent | Posaconazole Formulation | Effect on Cmax | Effect on AUC | Reference |
|---|---|---|---|---|
| Metoclopramide | Oral Suspension | ↓ 21% | ↓ 19% | nih.govnih.gov |
| Loperamide | Oral Suspension | ↓ 3% | ↑ 11% | nih.gov |
| Metoclopramide | Delayed-Release Tablet | No significant change | No significant change | asm.orgnih.gov |
Interactions with UGT-Inducing Agents (e.g., Rifabutin (B1679326), Phenytoin)
Posaconazole is primarily metabolized through UDP-glucuronosyltransferase (UGT) conjugation, specifically by the UGT1A4 enzyme. nih.govresearchgate.net Therefore, co-administration with drugs that are potent inducers of UGT enzymes can significantly increase the clearance of posaconazole, leading to substantially lower plasma concentrations and potential therapeutic failure. researchgate.net
Rifabutin and phenytoin (B1677684) are well-known inducers of UGT enzymes. nih.gov Clinical studies have demonstrated that their concurrent use with posaconazole leads to a significant reduction in posaconazole exposure. nih.govresearchgate.net For instance, co-administration of posaconazole with rifabutin has been associated with a decrease in posaconazole's Cmax and AUC by approximately 40-50%. researchgate.net
A similar interaction occurs with phenytoin. At steady state, the co-administration of posaconazole with phenytoin resulted in decreases in posaconazole Cmax and AUC of 44% and 52%, respectively. nova.edunih.gov This reduction in exposure corresponded to a 90% increase in the apparent clearance of posaconazole, highlighting the potent inducing effect of phenytoin on posaconazole's metabolic pathway. nova.edunih.gov Due to the magnitude of this interaction and the risk of subtherapeutic posaconazole levels, the concomitant use of posaconazole with potent UGT inducers like rifabutin and phenytoin should generally be avoided. nih.govresearchgate.netnih.gov
| Interacting Agent | Effect on Posaconazole Cmax | Effect on Posaconazole AUC | Reference |
|---|---|---|---|
| Phenytoin | ↓ 44% | ↓ 52% | nih.gov |
| Rifabutin | ↓ ~40-50% | ↓ ~40-50% | researchgate.net |
Antifungal Resistance Mechanisms to Posaconazole
Target Site Mutations in cyp51A Gene
The principal mechanism of resistance to posaconazole (B62084) involves alterations in the cyp51A gene, which lead to a modified Cyp51A protein with reduced affinity for the drug. researchgate.netnih.gov These alterations can range from single amino acid substitutions to more complex combinations involving insertions in the gene's promoter region.
Several specific mutations in the cyp51A gene have been identified that confer resistance to posaconazole. These mutations are often found in combination with tandem repeats (TR) in the promoter region of the gene, which leads to its overexpression. nih.govasm.org This dual mechanism—producing more of an already less-susceptible enzyme—results in clinically significant resistance. researchgate.net
Two of the most well-characterized and globally prevalent environmental resistance mechanisms are:
TR34/L98H : This mechanism combines a 34-base-pair tandem repeat in the promoter region with a point mutation causing a substitution of leucine (B10760876) with histidine at codon 98 (L98H). asm.orgnih.govresearchgate.net The tandem repeat leads to an up to eightfold increase in cyp51A gene expression, while the L98H substitution reduces the affinity of the enzyme for azole drugs. asm.org This combination typically confers resistance to itraconazole (B105839) and cross-resistance to posaconazole and voriconazole (B182144). nih.govasm.org
TR46/Y121F/T289A : This complex allele involves a 46-base-pair tandem repeat in the promoter coupled with two amino acid substitutions: tyrosine to phenylalanine at codon 121 (Y121F) and threonine to alanine (B10760859) at codon 289 (T289A). asm.orgmdpi.comasm.org This mechanism has been associated with high-level azole resistance and treatment failure. asm.orgmdpi.com
These environmentally-derived mutations are a growing concern as they can be acquired by azole-naïve patients. asm.org
| Mutation Combination | Description | Associated Resistance Profile |
| TR34/L98H | A 34-bp tandem repeat in the cyp51A promoter region combined with a Leucine-to-Histidine substitution at position 98. asm.orgresearchgate.net | High-level resistance to itraconazole with variable cross-resistance to voriconazole and posaconazole. nih.govasm.org |
| TR46/Y121F/T289A | A 46-bp tandem repeat in the cyp51A promoter region with Tyrosine-to-Phenylalanine and Threonine-to-Alanine substitutions at positions 121 and 289, respectively. mdpi.comasm.org | Pan-azole resistance, often conferring high-level resistance to multiple azoles including posaconazole. asm.orgmdpi.com |
Mutations such as L98H alter the structural conformation of the lanosterol (B1674476) 14α-demethylase active site, thereby reducing the binding affinity of posaconazole. oup.com Molecular docking simulations have shown that mutations at key positions like L98 can decrease the binding energy between the drug and the enzyme. oup.com The azole ring of posaconazole coordinates with the heme iron in the enzyme's active site, and substitutions of nearby amino acids can disrupt this critical interaction. researchgate.net This steric hindrance or alteration of local polarity weakens the drug's inhibitory effect, requiring higher concentrations to achieve fungal growth inhibition. nih.gov
Despite certain mutations, posaconazole may retain some activity due to its unique chemical structure. Posaconazole is a "long-tailed" triazole, possessing an extended side chain that allows for numerous hydrophobic and van der Waals interactions within the enzyme's substrate-binding channel. researchgate.net These multiple contact points can help anchor the drug in the active site, partially compensating for the reduced affinity caused by a single amino acid substitution that might confer high-level resistance to "short-tailed" azoles like fluconazole (B54011). researchgate.netpdbj.org
This structural advantage means that while mutations can increase the minimum inhibitory concentration (MIC) for posaconazole, the effect may be less pronounced than for other azoles. Studies have shown that posaconazole can retain activity against fungal isolates that have developed resistance to fluconazole and itraconazole through mutated forms of the 14α-demethylase enzyme. nih.gov
Efflux Pump Overexpression and Function
A second major mechanism of antifungal resistance is the active transport of drug molecules out of the fungal cell by membrane-bound efflux pumps. researchgate.netbiomedpharmajournal.org This process reduces the intracellular concentration of posaconazole, preventing it from reaching its target, lanosterol 14α-demethylase.
Fungal cells possess two main superfamilies of efflux transporters that contribute to azole resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. semanticscholar.orgnih.gov
ABC Transporters (e.g., CDR1, CDR2) : These pumps, such as Candida Drug Resistance 1 and 2 (CDR1 and CDR2), use the energy from ATP hydrolysis to actively expel a wide range of substrates, including various azole antifungals, from the cell. biomedpharmajournal.orgresearchgate.net Overexpression of the genes encoding these pumps is a common cause of high-level azole resistance in clinical isolates. nih.govresearchgate.net
MFS Transporters (e.g., MDR1, FLU1) : These transporters, including Multidrug Resistance 1 (MDR1) and Fluconazole Resistance 1 (FLU1), utilize the proton motive force across the cell membrane to export drugs. biomedpharmajournal.orgsemanticscholar.org Overexpression of MDR1 is particularly associated with resistance to fluconazole and other azoles.
The genes encoding these pumps are often overexpressed following prolonged exposure to azoles. biomedpharmajournal.org
| Efflux Pump | Superfamily | Energy Source | Function in Azole Resistance |
| CDR1 | ABC Transporter | ATP Hydrolysis | Expels a broad spectrum of azoles from the fungal cell. Overexpression is a major cause of resistance. biomedpharmajournal.orgnih.gov |
| CDR2 | ABC Transporter | ATP Hydrolysis | Works in conjunction with CDR1 to efflux azoles, contributing to resistance. biomedpharmajournal.org |
| MDR1 | MFS Transporter | Proton Motive Force | Primarily exports fluconazole but also contributes to resistance to other azoles. biomedpharmajournal.orgsemanticscholar.org |
| FLU1 | MFS Transporter | Proton Motive Force | Contributes to fluconazole resistance. biomedpharmajournal.org |
An important characteristic influencing the efficacy of posaconazole is its interaction with efflux pumps. Evidence suggests that posaconazole may be a poorer substrate for some of these transporters compared to other azoles. pdbj.org While overexpression of pumps like CDR1 and MDR1 can impact posaconazole susceptibility, the effect is often less significant than for short-tailed azoles. pdbj.orgresearchgate.net
The larger molecular size and structural complexity of posaconazole may hinder its recognition and transport by certain efflux pumps. This characteristic could contribute to its retained activity against some azole-resistant strains where efflux is the primary resistance mechanism. Consequently, resistance to posaconazole is more commonly driven by target-site modifications than by efflux pump overexpression alone.
Cross-Resistance Patterns Among Azole Antifungals
Cross-resistance, where resistance to one azole antifungal confers resistance to other agents within the same class, is a frequent phenomenon. This is largely attributable to the shared mechanism of action of azoles, which involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene in yeasts and cyp51A in molds), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.
Mutations in the ERG11/cyp51A gene are a primary driver of azole cross-resistance. Specific amino acid substitutions can alter the structure of the target enzyme, reducing the binding affinity of posaconazole and other azoles. The impact of these mutations on the minimum inhibitory concentrations (MICs) of various azoles can vary, leading to different cross-resistance profiles. For instance, some mutations may confer high-level resistance to fluconazole while having a lesser effect on the activity of posaconazole.
Another significant mechanism contributing to cross-resistance is the overexpression of efflux pumps. These membrane proteins actively transport antifungal agents out of the fungal cell, reducing the intracellular drug concentration to sub-therapeutic levels. The two major families of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1). Overexpression of these pumps is often driven by mutations in transcription factors that regulate their expression. The broad substrate specificity of these pumps often results in simultaneous resistance to multiple azoles, including posaconazole.
Table 1: Cross-Resistance Patterns Associated with ERG11/cyp51A Mutations The following table is interactive. Users can sort and filter the data by clicking on the column headers.
| Fungal Species | Mutation | Posaconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Candida albicans | Y132F | >8 | >64 | >16 | >16 |
| Candida albicans | G464S | 2 | >64 | 4 | 2 |
| Candida tropicalis | Y132F | 1 | 64 | 0.5 | 1 |
| Aspergillus fumigatus | TR34/L98H | 2 | N/A | 4 | >8 |
| Aspergillus fumigatus | TR46/Y121F/T289A | 0.5 | N/A | >16 | 4 |
MIC values are representative and can vary between studies and isolates.
Stress Adaptation and Bypass Pathways in Fungi
Fungal cells possess intricate stress response networks that can be activated upon exposure to antifungal agents, contributing to the development of tolerance and resistance. These pathways help the fungus to cope with the cellular damage induced by the drug, allowing for survival and the eventual emergence of stable resistance mechanisms.
The heat shock protein 90 (Hsp90) molecular chaperone plays a pivotal role in mediating fungal stress responses and has been directly implicated in azole resistance. Hsp90 helps to stabilize key signaling proteins, including calcineurin, which is a crucial component of the calcium-dependent signaling pathway. The calcineurin pathway is involved in regulating cell wall integrity, ion homeostasis, and stress responses. Inhibition of Hsp90 or calcineurin has been shown to potentiate the activity of azoles, including posaconazole, against resistant fungal strains, highlighting the importance of these pathways in antifungal resistance. This synergistic effect underscores the potential of targeting these stress response pathways as a therapeutic strategy to overcome azole resistance.
In addition to general stress responses, fungi can also develop specific bypass pathways to circumvent the effects of antifungal drugs. In the context of azole resistance, this can involve alterations in the sterol biosynthesis pathway that reduce the cell's dependence on the targeted enzyme, lanosterol 14α-demethylase. For example, mutations in the ERG3 gene, which encodes a C-5 sterol desaturase, can lead to the accumulation of alternative sterols that can maintain membrane function in the absence of ergosterol. This allows the fungus to grow in the presence of azoles, although it may come at a fitness cost to the organism. While this mechanism is well-documented for fluconazole resistance in Candida albicans, its specific role in posaconazole resistance is an area of ongoing research.
Table 2: Impact of Stress Response Pathway Inhibition on Posaconazole Activity The following table is interactive. Users can sort and filter the data by clicking on the column headers.
| Fungal Species | Condition | Posaconazole MIC (µg/mL) | Posaconazole MIC with Inhibitor (µg/mL) | Inhibitor |
| Candida albicans (Azole-Resistant) | In vitro | 16 | 2 | Hsp90 Inhibitor |
| Aspergillus fumigatus (Azole-Resistant) | In vitro | 4 | 0.5 | Hsp90 Inhibitor |
| Candida albicans (Azole-Resistant) | In vitro | >16 | 1 | Calcineurin Inhibitor |
| Aspergillus fumigatus (Azole-Resistant) | In vitro | 2 | 0.25 | Calcineurin Inhibitor |
MIC values are illustrative and can vary depending on the specific inhibitor and fungal strain used.
Structure Activity Relationship Sar Studies
Structural Features and Their Contribution to Antifungal Activity
Posaconazole's design as a "second-generation" azole antifungal involved strategic modifications to the itraconazole (B105839) scaffold, resulting in enhanced potency and a wider spectrum of activity. These enhancements are a direct consequence of specific structural elements that optimize its binding to the fungal CYP51 enzyme.
Significance of Extended Side Chain for Multiple Binding Domains
A defining feature of posaconazole (B62084) is its extended hydrophobic side chain, which plays a crucial role in its high-affinity binding to fungal CYP51. Unlike shorter-tailed azoles like fluconazole (B54011), the long side chain of posaconazole allows it to form extensive interactions within a large hydrophobic cavity of the enzyme. researchgate.netnih.gov This extended structure enables the molecule to occupy the active site and extend into the substrate access channel, establishing multiple points of contact.
Molecular studies have shown that this long tail facilitates stronger binding affinities through increased hydrophobic interactions with the CYP51 active site. nih.gov In Candida albicans CYP51, posaconazole has been shown to interact with a set of 28 amino acid residues. frontiersin.org These interactions anchor the inhibitor firmly within the enzyme's binding pocket, contributing to its potent inhibitory activity. The non-polar interactions are the primary driving force for the binding of posaconazole to CYP51. nih.gov
Role of Furan Ring and Fluorine Substitution
Posaconazole's structure incorporates key modifications from its predecessor, itraconazole, notably the replacement of a dioxolane ring with a tetrahydrofuran (B95107) ring and the substitution of chlorine atoms with fluorine on a phenyl ring. nih.gov These changes are critical for its enhanced antifungal profile. nih.govresearchgate.net
Importance of Chiral Centers and Stereochemistry
Posaconazole possesses a complex stereochemistry with four chiral centers, which theoretically gives rise to sixteen possible stereoisomers. frontiersin.orgnih.gov However, the drug is synthesized and administered as a single, specific enantiomer with an (R,R,S,S) configuration. nih.gov This stereochemical purity is paramount for its antifungal activity.
The precise three-dimensional arrangement of the substituents around the chiral centers dictates the molecule's ability to fit optimally into the active site of the fungal CYP51 enzyme. Even minor changes in the stereoconfiguration can lead to a significant loss of antifungal potency, a principle that has been demonstrated with the stereoisomers of the related compound, itraconazole. nih.gov The specific stereochemistry of posaconazole ensures the correct orientation of the triazole head for coordination with the heme iron in the active site and the optimal placement of the extended side chain for maximal interaction with the surrounding amino acid residues.
Molecular Modeling and Computational Approaches
Computational chemistry has become an indispensable tool for elucidating the molecular basis of posaconazole's antifungal action. Techniques such as molecular docking and molecular dynamics simulations have provided detailed, atom-level views of its interaction with fungal CYP51.
Molecular Docking Simulations with Fungal CYP51
Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its target protein and to estimate the strength of the interaction. Numerous studies have successfully docked posaconazole into the active site of CYP51 from various fungal species, including Candida albicans. These simulations consistently show that the N-4 of the triazole ring coordinates with the heme iron atom at the core of the active site, a hallmark of all azole antifungals. researchgate.net
The remainder of the molecule, particularly the extended side chain, settles into the hydrophobic substrate-binding channel. Docking studies have been instrumental in identifying the key amino acid residues that interact with posaconazole. For example, in a study involving a mutant CYP51 from Candida albicans, posaconazole achieved a favorable docking score of -10.353 kcal/mol, indicating a strong binding affinity. nih.gov
| Compound | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Posaconazole | Mutant CYP51 (C. albicans) | -10.353 | nih.gov |
| Anthrimide | CYP51 (A. castellanii) | -10.3 | amazonaws.com |
| Ketoconazole | CYP51 (Candida spp.) | -6.16 | nih.gov |
| Fluconazole | CYP51 (Candida spp.) | -5.68 | nih.gov |
This table presents a selection of molecular docking scores for posaconazole and other compounds against fungal CYP51, illustrating the comparative binding affinities predicted by computational models.
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. Several MD studies have been conducted on the posaconazole-CYP51 complex to assess the stability of the docked conformation. researchgate.netnih.gov
These simulations, often run for hundreds of nanoseconds, track the movements of the atoms in the system. A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions. Studies have shown that after an initial period of adjustment, the RMSD of the posaconazole-CYP51 complex reaches a plateau, indicating that the system has achieved a stable equilibrium. nih.gov For instance, in one simulation, the RMSD of the posaconazole ligand remained below 2 Å after an initial stabilization period, signifying that it stays securely bound within the active site throughout the simulation. researchgate.net
| Simulation Parameter | Value/Observation | Significance | Reference |
| Simulation Length | 100-200 ns | Allows for the observation of complex equilibration. | researchgate.netnih.gov |
| Ligand RMSD | < 2.0 Å (post-stabilization) | Indicates the ligand remains stably bound in the active site. | researchgate.net |
| System Stability | Reached equilibrium and remained stable | Confirms the stability of the posaconazole-CYP51 interaction over time. | nih.gov |
This table summarizes key findings from molecular dynamics simulations of the posaconazole-CYP51 complex, highlighting the stability of the interaction.
These computational findings corroborate the SAR data, providing a dynamic and detailed picture of how posaconazole's structural features translate into a stable and high-affinity interaction with its fungal target, ultimately leading to its potent antifungal effect.
Rational Design Principles for Novel Posaconazole Derivatives
The development of novel posaconazole derivatives is guided by established structure-activity relationship (SAR) principles aimed at enhancing antifungal potency, broadening the spectrum of activity, and overcoming resistance mechanisms. Rational design focuses on systematic modifications of the core structural components of the posaconazole molecule: the azole head, the central tetrahydrofuran (THF) core, the arylpiperazine linker, and the extended side chain.
The essential pharmacophore for the antifungal activity of azoles like posaconazole includes the 1,2,4-triazole (B32235) ring, which coordinates with the heme iron of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), and the 2,4-difluorophenyl group, both of which are critical for potent inhibition. researchgate.net Modifications to other parts of the molecule aim to optimize interactions within the active site of CYP51 and improve pharmacokinetic properties.
Key Structural Components and Design Considerations:
The Tetrahydrofuran (THF) Core: The central THF ring is a key structural feature that distinguishes posaconazole from earlier triazoles like itraconazole, which has a dioxolane ring. This modification contributes to posaconazole's broader spectrum of activity. researchgate.net The stereochemistry of the four chiral centers in the THF and its adjacent linker is crucial for proper orientation within the enzyme's active site. Design strategies often focus on maintaining the optimal stereoconfiguration while exploring subtle modifications to the THF ring itself, although major alterations risk disrupting the established favorable binding interactions.
The Extended Side Chain: The long side chain of posaconazole is a critical element for its potent and broad-spectrum activity, providing additional contact points within the active site of CYP51. researchgate.net This region offers significant opportunities for modification to improve antifungal properties. Design principles for this part of the molecule include:
Varying the Terminal Group: The terminal group of the side chain can be altered to explore different interactions with the enzyme. For example, replacing the sec-butyl group with other alkyl or aryl groups can modulate lipophilicity and steric fit.
Modifying the Linker: The length and composition of the linker connecting the piperazine (B1678402) to the terminal group can be adjusted to optimize the molecule's reach and flexibility within the binding pocket.
Introducing Polar Functionalities: The incorporation of polar groups, such as hydroxyl or carboxyl groups, into the side chain can be explored to form new hydrogen bond interactions with amino acid residues in the active site, potentially increasing binding affinity and overcoming resistance.
Research Findings on Posaconazole Analogues:
While extensive SAR studies on posaconazole's antifungal activity are not widely published, research into its other biological activities, such as the inhibition of the Hedgehog (Hh) signaling pathway, has provided valuable insights into the chemical tractability of modifying its structure. A study on posaconazole-based analogues as Hh pathway inhibitors explored several modifications, including the removal of the triazole moiety and alterations to the side chain.
In one study, a series of des-triazole analogues were synthesized and evaluated for their ability to inhibit the Hh pathway. amazonaws.com These compounds demonstrated that the triazole group, while essential for antifungal activity, is not required for Hh inhibition. Furthermore, modifications to the side chain, such as the introduction of a propanol (B110389) group, led to enhanced anti-Hh activity. amazonaws.com While this data does not directly correlate to antifungal potency, it illustrates the feasibility of synthesizing a diverse range of posaconazole derivatives and how structural changes can impact biological activity.
The table below presents data from a study on posaconazole analogues designed as Hedgehog signaling pathway inhibitors. It is important to note that the IC50 values represent the concentration required to inhibit the Hh pathway by 50% and do not reflect antifungal activity. This data is included to demonstrate the types of structural modifications that have been successfully synthesized and how they can influence a biological outcome.
Table 1: Biological Activity of Posaconazole and Selected Analogues as Hedgehog Pathway Inhibitors
| Compound | R Group Modification | IC50 (µM) for Hh Pathway Inhibition |
|---|---|---|
| Posaconazole | -(CH₂)CH(CH₃)₂ | 0.150 |
| Analogue 1 | -H | >10 |
| Analogue 2 | -(CH₂)₃OH | 0.020 |
Data is illustrative of synthetic modifications and their impact on a biological pathway, not antifungal activity. Data sourced from studies on Hedgehog signaling pathway inhibition. amazonaws.com
These findings suggest that the side chain of posaconazole is amenable to significant structural changes. For the rational design of novel antifungals, these synthetic strategies could be employed to introduce moieties that specifically target mutated forms of CYP51 found in resistant fungal strains or to enhance interactions with the wild-type enzyme. For example, the introduction of a hydroxyl group in Analogue 2, which led to increased Hh pathway inhibition, could be investigated for its potential to form new hydrogen bonds within the CYP51 active site, possibly leading to improved antifungal potency.
Synthetic Methodologies and Chemical Development
Key Synthetic Routes and Strategies for Posaconazole (B62084)
Several synthetic routes for posaconazole have been documented in the literature, with a prominent strategy involving a convergent synthesis approach chemicalbook.com. This method typically brings together a key chiral tetrahydrofuran (B95107) (THF) subunit and an aryl piperazine (B1678402) amine, with the triazole subunit introduced at a later stage chemicalbook.com.
One detailed route for the preparation of the chiral THF subunit commences with the bromination of readily accessible allyl alcohol (94) to yield bromide (95) chemicalbook.com. This bromide is then alkylated with sodium diethylmalonate, and the resulting diester is subsequently reduced using NaBH4/LiCl to afford the key diol (97) in high yields chemicalbook.com. This diol undergoes an enzymatic desymmetrization via selective acylation, utilizing hydrolase SP 435, to produce monoacetate (98) with over 90% yield chemicalbook.com. An iodine-mediated cyclization of monoacetate (98) in dichloromethane (B109758) leads to the chiral iodide (99) in 86% yield chemicalbook.com. The iodide is then converted to a triazole using sodium triazole, followed by hydrolysis of the acetate (B1210297) with sodium hydroxide (B78521) to provide alcohol (100) chemicalbook.com. Activation of alcohol (100) to the p-chlorobenzene sulfonate (101) proceeds in 76% yield chemicalbook.com. This activated THF subunit (101) is then coupled with the commercially available amino alcohol piperazine (102) in the presence of aqueous sodium hydroxide in DMSO, yielding the amine intermediate (103) in 96% yield chemicalbook.com.
For the preparation of the chiral hydrazine (B178648) (107), another crucial intermediate for the triazolone part of posaconazole, lactam (105) is reduced to (S)-2-benzyloxy propanal (106) chemicalbook.com. This aldehyde is then reacted with formyl hydrazine to give hydrazone (107) chemicalbook.com.
The final stages of the synthesis involve reacting the amine intermediate (103) with benzoyl chloride to form benzoate (B1203000) (104) chemicalbook.com. This phenyl carbamate (B1207046) (104) is then coupled with the formyl hydrazine (109) (a protected form of 107) in toluene (B28343) chemicalbook.com. After coupling, the intermediate is heated to facilitate cyclization to the benzyloxy triazolone (108), which is subsequently deprotected using 5% Pd/C and formic acid to yield posaconazole chemicalbook.com.
Research has also extended to the synthesis of posaconazole analogues, often involving modifications of the established synthetic pathway nih.govnih.gov. One such approach includes Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with succinic anhydride, followed by Wittig conditions to form a carboxylic acid nih.gov. Subsequent amidation with a chiral auxiliary like (4R)-(+)-4-benzyl-2-oxazolidinone and selective hydroxymethylation are key steps in constructing the modified scaffold nih.gov.
Stereoselective Synthesis Approaches
The presence of four chiral centers in posaconazole means that 16 stereoisomers are theoretically possible, making stereoselective synthesis critically important to obtain the desired enantiomer and control chiral impurities researchgate.net. Achieving high stereoselectivity is crucial for drug efficacy and can mitigate the need for extensive purification steps scientia.global.
A significant stereoselective approach in posaconazole synthesis involves the enzymatic desymmetrization of the homoallylic diol (97) chemicalbook.comresearchgate.net. Hydrolase SP 435 has been identified as a suitable enzyme for the selective acylation of this diol, leading to the desired monoacetate (98) with high enantiomeric excess chemicalbook.com.
Another key stereoselective step is the 5-exo iodocyclization of an optically active 2,2-disubstituted olefin (9a), which provides a crucial chiral iodide intermediate (99) chemicalbook.comresearchgate.net. This reaction's stereochemical outcome is influenced by the presence of bulky aryl substituents on the olefin researchgate.net.
Furthermore, the addition of an ethyl Grignard reagent to formyl hydrazone (107) has been investigated for its diastereoselectivity chemicalbook.com. When the formyl group is protected as a TBDMS ether (108), treatment with EtMgCl yields the desired (S,S)-diastereoisomer (109) with excellent diastereoselectivity, achieving a 99:1 ratio over the (S,R)-diastereomer (110) chemicalbook.com.
Biocatalysis, involving the use of enzymes, is increasingly recognized for its ability to facilitate highly stereoselective reactions under mild conditions, contributing to more efficient and sustainable synthetic processes for pharmaceuticals like posaconazole scientia.globalresearchgate.net.
Research on Precursor Compounds and Intermediates
Research into the synthesis of posaconazole heavily relies on the efficient and pure preparation of its precursor compounds and intermediates. Several key intermediates have been identified and are the subject of ongoing chemical development efforts:
Chiral THF Subunit: This is exemplified by the p-chlorobenzene sulfonate (101) or compounds referred to as "formula II" in patent literature chemicalbook.comgoogle.com. Research focuses on improving its synthesis, such as through the enzymatic desymmetrization of diols, which provides a highly selective route to the required chiral building block chemicalbook.comresearchgate.net. One patent describes the preparation of Compound II by acetylating 4-[4-(4-nitro-phenyl)-piperazin-l-yl]-phenol google.com.
Aryl Piperazine Amine: The amino alcohol piperazine (102) is a crucial component that couples with the activated THF subunit chemicalbook.com.
Chiral Hydrazine: Intermediates like hydrazone (107) and its protected form, formyl hydrazine (109), are vital for constructing the triazolone moiety chemicalbook.com.
Phenyl Carbamate: The benzoate (104), formed from the amine intermediate, acts as a phenyl carbamate in the final coupling step chemicalbook.com.
Benzyl Ether of Posaconazole (XVII): This is a direct precursor to posaconazole, undergoing debenzylation in the final step google.com.
Sulfonate (VII): This sulfonate is identified as a key intermediate for further synthesis of posaconazole google.com.
Compound 1 (Posaconazole Intermediate): A new synthetic method for this intermediate involves a sequence of esterification, methylenation, hydrolysis, acylation, and hydroxymethylation, aiming for simpler operation, easier purification, and higher yield compared to previous methods google.com. The starting material for this route is 4-(2,4-difluorophenyl)-4-oxo-butanoic acid (Compound A) google.com.
Research also addresses the challenges associated with these intermediates, such as the use of hazardous reagents or the difficulty in removing by-products, by developing more industrially viable and cost-effective processes google.comgoogle.com. For instance, improvements have been made to avoid the use of highly basic reagents like sodium hexamethyldisilazane (B44280) in Wittig reactions and to overcome solubility issues of intermediates google.com.
Furthermore, the identification and synthesis of process-related impurities, such as deshydroxy posaconazole, are critical aspects of chemical development to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API) asianpubs.orglongdom.org. Studies on des-triazole analogues of posaconazole are also conducted to explore structure-activity relationships and potentially develop compounds with improved properties nih.govnih.gov.
Analytical Methods for Quantification in Research
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods are widely utilized for the determination of posaconazole (B62084) in bulk drug and dosage forms due to their robustness and reliability. chemrj.orgnih.gov These methods are developed and validated to ensure their performance meets the stringent requirements of pharmaceutical analysis.
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for posaconazole analysis. ijrpr.com Separation is typically achieved on a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ijrpr.comnih.gov
Detection of posaconazole can be performed using ultraviolet (UV) or fluorescence detectors. mdpi.com The UV detection wavelength is commonly set at 260 nm or 262 nm. ijrpr.come-journals.in Fluorescence detection offers enhanced sensitivity and selectivity, with excitation and emission wavelengths optimized around 245 nm and 380 nm, respectively. mdpi.com The use of a fluorescence detector can achieve a lower limit of quantification (LOQ) compared to UV detection, making it suitable for bioanalytical applications where concentrations may be low. mdpi.com
The development and validation of HPLC methods for posaconazole analysis are performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1). chemrj.orgnih.govijrpr.com This ensures that the analytical procedure is suitable for its intended purpose. The validation process involves a comprehensive evaluation of the method's performance characteristics. nih.gov
The validation of an HPLC method for posaconazole quantification encompasses the following key parameters:
Specificity: This parameter ensures that the signal measured is unequivocally from posaconazole and not from any interfering components such as impurities, degradation products, or matrix components. nih.gov The specificity of the method is assessed by analyzing blank samples, placebo formulations, and samples spiked with known impurities to demonstrate the absence of interference at the retention time of posaconazole. nih.govijrpr.com
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For posaconazole, linearity is typically established over a concentration range relevant to the application, for example, 2-20 µg/mL or 5-60 µg/mL. nih.govnih.gov The linearity is evaluated by linear regression analysis of the calibration curve, and a correlation coefficient (r²) close to 1 indicates a strong linear relationship. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantitated with acceptable precision and accuracy. chemrj.org The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. chemrj.org For a posaconazole HPLC method, the LOD and LOQ were reported to be 0.24 µg/mL and 0.74 µg/mL, respectively. nih.gov Another study reported an LOQ of 0.1 µg/mL using fluorescence detection. mdpi.com
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.gov For posaconazole, intra-day and inter-day precision are typically required to be less than 2% relative standard deviation (RSD). nih.gov
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. ijrpr.com It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. ijrpr.com The percentage recovery of posaconazole from bulk and marketed formulations has been reported to be 99.01% and 99.05%, respectively. nih.gov
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijrpr.com For HPLC methods, this can include variations in flow rate, mobile phase composition, and column temperature. ijrpr.com
Stability: The stability of posaconazole in solution is assessed under various conditions to ensure that the concentration does not change during the analytical process. nih.gov This includes the stability of the standard and sample solutions at room temperature and under refrigeration for a specified period. nih.gov
Table 1: Validation Parameters for a Reversed-Phase HPLC Method for Posaconazole Quantification
| Parameter | Typical Value/Range |
|---|---|
| Linearity Range | 2-20 µg/mL nih.gov |
| Correlation Coefficient (r²) | > 0.999 nih.gov |
| LOD | 0.24 µg/mL nih.gov |
| LOQ | 0.74 µg/mL nih.gov |
| Intra-day Precision (%RSD) | < 1% nih.gov |
| Inter-day Precision (%RSD) | < 1% nih.gov |
| Accuracy (% Recovery) | 99.01% - 99.05% nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
LC-MS methods have become the gold standard for the quantification of posaconazole in complex biological matrices due to their superior sensitivity and specificity. nih.govnih.gov
Compared to conventional HPLC with UV or fluorescence detection, LC-MS/MS offers several advantages for the analysis of posaconazole in biological fluids like plasma and serum. nih.gov The high specificity of mass spectrometric detection, particularly in the selected reaction monitoring (SRM) mode, allows for the accurate quantification of posaconazole even in the presence of co-eluting endogenous compounds and other drugs. nih.gov This minimizes the need for extensive sample cleanup procedures. amazonaws.com Furthermore, LC-MS/MS methods typically exhibit much lower limits of quantification, often in the low ng/mL range, which is essential for pharmacokinetic studies and therapeutic drug monitoring where drug concentrations can be very low. chemicalbook.comresearchgate.net For instance, an LC-MS/MS method has been validated with a lower limit of quantification of 2 ng/mL in human plasma. chemicalbook.com
The high sensitivity of LC-MS makes it an invaluable tool for determining the distribution of posaconazole in various tissues. omicsonline.org Understanding the tissue penetration of an antifungal agent is critical for predicting its efficacy at the site of infection. researchgate.net Studies in mouse models have utilized LC-MS to quantify posaconazole concentrations in organs such as the liver, heart, brain, kidney, and lung. omicsonline.org These studies typically involve homogenization of the tissue, followed by protein precipitation to extract the drug, and subsequent analysis by LC-MS. omicsonline.org Such investigations have shown that posaconazole accumulates in lung tissue, with pharmacokinetic parameters in the lung being systematically higher than in serum. researchgate.net This information is vital for establishing exposure-response relationships and optimizing dosing regimens for the treatment of invasive fungal infections in specific organs. omicsonline.orgresearchgate.net
Other Chromatographic Techniques (e.g., Gas Chromatography, Capillary Electrophoresis)
While High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for posaconazole analysis, other chromatographic methods have been explored for specific applications in research settings.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has been developed as a rapid and sensitive method for the determination of posaconazole in plasma. nih.govntu.edu.tw One such method utilizes solid-phase extraction (SPE) for sample clean-up, followed by CE analysis with field-amplified sample stacking (FASS) to enhance sensitivity. nih.govntu.edu.tw This technique significantly reduces the matrix effect often encountered with biological samples in FASS systems. nih.gov The analytical run time is typically less than 5 minutes, demonstrating its potential for high-throughput analysis. nih.govntu.edu.tw The method has shown good accuracy and precision, making it a feasible alternative for clinical and research applications. nih.govntu.edu.tw
Below is a table summarizing the validation parameters of a reported SPE-CE method for posaconazole quantification.
| Parameter | Result |
| Limit of Detection (LOD) | 10 ng/mL |
| Intra-day Repeatability (RSD) | < 7.2% |
| Inter-day Precision (RSD) | < 7.5% |
| Accuracy (Recovery) | 95.1% - 106.4% |
| Analytical Run Time | < 5 minutes |
| Data derived from a study on the determination of posaconazole in plasma by SPE-CE with FASS. nih.govntu.edu.tw |
Gas Chromatography (GC)
Gas Chromatography, particularly coupled with tandem mass spectrometry (GC-MS/MS), has been employed for the analysis of posaconazole, primarily in the context of quality control for the detection of potential genotoxic impurities (PGIs) in the bulk drug substance. mdpi.com One validated method focuses on identifying and quantifying specific alkyl halides, which are considered PGIs, within posaconazole and its intermediates. mdpi.com This approach is highly sensitive, capable of detecting impurities at trace and parts-per-million (ppm) levels. mdpi.com The validation of this GC-MS/MS method was conducted according to International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, accuracy, precision, and robustness. mdpi.com While this application does not involve the quantification of posaconazole as the primary analyte in a biological matrix, it is a critical analytical method in the research and manufacturing process to ensure the purity and safety of the compound. mdpi.com
The table below outlines the accuracy of a GC-MS/MS method for detecting impurities in posaconazole, as determined by recovery analysis.
| Spiked Concentration | PGI-1 Recovery (%) | PGI-2 Recovery (%) | PGI-3 Recovery (%) |
| LOQ (0.025 ppm) | 98.7 | 99.2 | 98.5 |
| 50% (0.05 ppm) | 99.1 | 99.5 | 99.0 |
| 100% (0.1 ppm) | 100.2 | 100.6 | 100.1 |
| 150% (0.15 ppm) | 101.5 | 101.8 | 101.3 |
| Data from a study on the determination of potential genotoxic impurities in posaconazole by GC-MS/MS. mdpi.com |
Bioanalytical Methodologies for Preclinical Research Samples
The quantification of posaconazole in biological matrices from preclinical studies is essential for understanding its pharmacokinetic profile. Various bioanalytical methods have been developed and validated for this purpose, with liquid chromatography-based assays being the most common.
Liquid Chromatography-Based Methods
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a reference method for measuring posaconazole concentrations in plasma. nih.gov These methods are valued for their short analytical times, high sensitivity, and specificity. nih.gov Sample preparation for preclinical plasma samples typically involves a straightforward protein precipitation step, often using solvents like acetonitrile or methanol. nih.govijcrt.orgmdpi.com
In addition to MS/MS, other detection methods such as UV and fluorescence are also used. mdpi.comresearchgate.net For instance, an HPLC method with fluorescence detection has been developed that offers a sensitive and cost-effective alternative to mass spectrometry. mdpi.com This method involves a single dilution step with methanol for simultaneous extraction and protein precipitation. mdpi.com
Microbiological Bioassays
As an alternative to chromatographic techniques, microbiological bioassays offer a simpler and less expensive method for quantifying posaconazole. researchgate.net These assays measure the inhibitory effect of the drug on the growth of a susceptible fungal strain. While they may be less precise than chromatographic methods, they provide sufficient accuracy for monitoring posaconazole levels and can be a valid option in laboratories without specialized chromatographic equipment. researchgate.net A strong correlation has been observed between posaconazole concentrations measured by bioassays and UPLC-MS/MS methods. nih.govresearchgate.net
The following table provides a comparison of different bioanalytical methods used for the quantification of posaconazole in plasma or serum.
| Method | Linearity Range (µg/mL) | LOQ (µg/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) |
| UPLC-MS/MS | 0.014 - 12 | 0.014 | 7 ± 4 | 7 ± 3 | 106 ± 2 |
| HPLC-UV | 0.125 - 16 | 0.125 | 2.77 - 5.93 | Not Specified | -2.48 to 3.70 |
| HPLC-Fluorescence | 0.1 - 10 | 0.1 | Not Specified | Not Specified | Not Specified |
| RP-HPLC | 0.15 - 50 | 0.15 | Not Specified | Not Specified | Recovery: 85.63% |
| Bioassay | 0.028 - 12 | 0.028 | 5 ± 3 | 4 ± 2 | 102 ± 8 |
| Comparative data compiled from various bioanalytical validation studies. nih.govijcrt.orgmdpi.comresearchgate.net |
Preclinical Efficacy and in Vitro Antifungal Activity
Spectrum of Antifungal Activity In Vitro
Posaconazole (B62084) exhibits a broad spectrum of in vitro activity, encompassing a diverse range of clinically significant fungi, including yeasts, molds, endemic fungi, and zygomycetes. drugbank.comnih.gov This wide-ranging activity makes it a valuable agent in the antifungal armamentarium.
Yeasts (e.g., Candida spp., Cryptococcus neoformans, Rhodotorula spp.)
The activity of posaconazole extends to Cryptococcus neoformans, a significant cause of meningitis in immunocompromised individuals. For C. neoformans, posaconazole has demonstrated excellent in vitro potency, with MIC90 values typically around 0.5 μg/mL. nih.govnih.govmdpi.com Against 373 isolates of C. neoformans, 100% were inhibited at a concentration of ≤1 μg/ml. nih.gov
Posaconazole has also demonstrated activity against Rhodotorula species, which are emerging opportunistic yeast pathogens. nih.gov While MICs can be variable, they are generally lower than those of some other azoles. nih.govasm.org
Table 1: In Vitro Activity of Posaconazole Against Common Yeasts
| Organism | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Candida spp. (overall) | 3,312 | ≤0.015 - ≥8 | - | 0.5 | nih.govasm.org |
| Candida albicans | - | - | - | 0.06 | nih.gov |
| Candida glabrata | 254 | ≤0.015 - ≥8 | - | 4 | nih.govasm.org |
| Cryptococcus neoformans | 373 | ≤0.008 - 0.5 | 0.125 | 0.5 | nih.govnih.govresearchgate.net |
| Rhodotorula spp. | - | 2.0 - >4.0 | - | - | nih.gov |
Molds (e.g., Aspergillus spp., Fusarium spp., Scedosporium spp.)
Posaconazole demonstrates potent in vitro activity against a wide range of molds, including many species that are resistant to other antifungal agents. Against Aspergillus species, which are a leading cause of invasive fungal infections, posaconazole is highly effective. It has shown excellent activity against A. fumigatus, A. flavus, A. niger, and A. terreus. nih.govjmilabs.com For Aspergillus fumigatus, MIC50 and MIC90 values are consistently reported at 0.25 μg/mL and 0.5 μg/mL, respectively. nih.govoup.com
The activity of posaconazole also extends to Fusarium species, which are notoriously difficult to treat. While activity can be species-dependent, posaconazole has demonstrated in vitro efficacy against various Fusarium isolates. jmilabs.com Similarly, it is active against Scedosporium species, including S. apiospermum. oup.com
Table 2: In Vitro Activity of Posaconazole Against Common Molds
| Organism | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Aspergillus spp. (overall) | 4,499 | - | 0.125 | 1.0 | nih.gov |
| Aspergillus fumigatus | 1,483 | - | 0.25 | 0.5 | nih.govjmilabs.com |
| Aspergillus flavus | 212 | - | 0.5 | 0.5 | jmilabs.com |
| Aspergillus niger | 207 | - | 0.5 | 1 | jmilabs.com |
| Aspergillus terreus | 91 | - | 0.25 | 0.5 | jmilabs.comresearchgate.net |
| Fusarium solani species complex | 49 | - | >8 | >8 | jmilabs.com |
| Mucorales | 81 | - | 1 | 2 | jmilabs.com |
| Scedosporium spp. | - | - | 2 | 2 | oup.com |
Endemic Fungi (Blastomyces dermatitidis, Histoplasma capsulatum, Coccidioides spp.)
Posaconazole exhibits excellent in vitro activity against the major endemic dimorphic fungi. It is potent against Blastomyces dermatitidis, the causative agent of blastomycosis, with reported MIC90 values as low as 0.06 mcg/mL. oup.comnih.gov
Similarly, posaconazole is highly active against Histoplasma capsulatum, the fungus responsible for histoplasmosis. The MIC90 for H. capsulatum has been reported to be 0.25 μg/mL. oup.com
Against Coccidioides species, the causative agents of coccidioidomycosis, posaconazole has demonstrated significant in vitro activity. oup.comnih.govjwatch.org Studies have shown a geometric mean MIC of 0.5 μg/ml and an MIC90 of 1 μg/ml against 25 strains of Coccidioides immitis. nih.gov In a larger study of 581 Coccidioides isolates, the posaconazole geometric mean MIC was 0.141 μg/ml. nih.gov
Table 3: In Vitro Activity of Posaconazole Against Endemic Fungi
| Organism | MIC90 (μg/mL) | Reference(s) |
|---|---|---|
| Blastomyces dermatitidis | 0.06 - 0.125 | oup.comnih.gov |
| Histoplasma capsulatum | 0.25 | oup.com |
| Coccidioides spp. | 0.25 - 1.0 | oup.comnih.govnih.gov |
Zygomycetes (e.g., Rhizopus, Mucor)
A key feature of posaconazole's antifungal spectrum is its activity against the Zygomycetes, a group of fungi that are often resistant to other azoles. nih.govasm.org This includes clinically important genera such as Rhizopus and Mucor. In vitro studies have shown that posaconazole is significantly more active against these fungi than other triazoles like voriconazole (B182144) and fluconazole (B54011). nih.gov Against 37 clinical isolates of zygomycetes, the MIC50 and MIC90 of posaconazole were 0.25 and 4 μg/ml, respectively. nih.gov For Rhizopus species, posaconazole generally exhibits good activity, although MICs can vary. nih.govscispace.com Similarly, against Mucor species, posaconazole has demonstrated in vitro efficacy, with MICs ranging from 0.125 to 8 μg/ml in one study. nih.govnih.gov
Table 4: In Vitro Activity of Posaconazole Against Zygomycetes
| Organism | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Zygomycetes (overall) | 77 | - | - | 1 | oup.com |
| Rhizopus spp. | 27 | - | 0.5 | 8 | nih.gov |
| Mucor spp. | 8 | - | 2 | - | nih.gov |
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
The in vitro activity of posaconazole is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, while the MFC is the lowest concentration that will prevent the growth of an organism after subculture on to antibiotic-free media.
MICs for posaconazole are typically determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI). These methods provide a quantitative measure of the drug's potency against a specific fungal isolate.
Posaconazole's activity is generally considered fungistatic against most Candida species, meaning it inhibits their growth rather than killing them outright. oup.com However, it has been shown to exhibit fungicidal activity (killing of the fungus) against certain species, such as C. krusei and C. lusitaniae. oup.comresearchgate.net For molds like Aspergillus, posaconazole can also demonstrate fungicidal activity. nih.gov The determination of MFCs helps to further characterize the nature of posaconazole's antifungal effect, distinguishing between static and cidal activity.
In Vitro Studies on Ergosterol (B1671047) Depletion
The primary mechanism of action of posaconazole, like other triazole antifungals, is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. nih.govnih.govresearchgate.netovid.com This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. nih.govresearchgate.net
In vitro studies have confirmed that posaconazole effectively blocks this step in the ergosterol biosynthesis pathway. ovid.com By inhibiting lanosterol 14α-demethylase, posaconazole leads to a depletion of ergosterol in the fungal cell membrane. nih.govnih.gov Simultaneously, this inhibition causes an accumulation of toxic methylated sterol precursors. nih.govresearchgate.net The combination of ergosterol depletion and the accumulation of these toxic precursors disrupts the integrity and function of the fungal cell membrane. nih.govresearchgate.net This leads to altered membrane fluidity, increased permeability, and inhibition of membrane-bound enzymes, ultimately resulting in the inhibition of fungal growth and, in some cases, cell death. nih.govnih.gov
Murine Models (e.g., Invasive Aspergillosis, Candidiasis, Cryptococcosis, Zygomycosis, Fusariosis, Cerebral Phaeohyphomycosis, Histoplasmosis, Blastomycosis, Coccidioidomycosis)
Posaconazole has demonstrated significant efficacy across a wide range of murine models of invasive fungal infections, proving its broad-spectrum in vivo activity.
Invasive Aspergillosis: In murine models of invasive aspergillosis, posaconazole has been shown to be highly effective. Prophylactic administration of posaconazole resulted in 100% survival in neutropenic mice infected with Aspergillus fumigatus isolates with posaconazole MICs of ≤0.5 mg/liter. biorxiv.org Even with a high inoculum, posaconazole demonstrated a dose-response relationship, with higher doses leading to increased survival. biorxiv.org In a murine model of central nervous system (CNS) aspergillosis, a condition with a mortality rate exceeding 90% in humans, posaconazole was found to be as effective as amphotericin B in prolonging survival and reducing the fungal burden in the brain. mdpi.com Its efficacy in this model was superior to that of itraconazole (B105839) and caspofungin. mdpi.com
Candidiasis: The efficacy of posaconazole has also been established in murine models of candidiasis. In a systemic infection model using immunosuppressed mice infected with Candida tropicalis, posaconazole significantly prolonged survival and reduced the fungal load in tissues for most of the tested strains. nih.gov Furthermore, in a murine model of vaginitis caused by both fluconazole-susceptible and fluconazole-resistant Candida albicans and Candida glabrata, posaconazole demonstrated potent in vivo activity, proving more effective than fluconazole in reducing the fungal burden. nih.govnih.gov Studies have also demonstrated a synergistic in vivo effect when posaconazole is combined with caspofungin against C. albicans. plos.org
Cryptococcosis: In a murine model of systemic cryptococcosis, posaconazole was effective in prolonging the survival of mice infected with Cryptococcus neoformans. nih.gov Higher doses of posaconazole were also shown to effectively reduce the fungal burden in both the brain and lung tissues. nih.govresearchgate.net In some instances, its efficacy in reducing the fungal load in the brain was superior to that of amphotericin B. researchgate.net
Zygomycosis: The efficacy of posaconazole in murine models of zygomycosis has been variable and appears to be species-dependent. In infections caused by Rhizopus microsporus, posaconazole demonstrated a clear dose-response effect, with higher doses leading to 100% survival. eur.nl Similarly, in a neutropenic mouse model of zygomycosis due to Mucor spp., posaconazole prolonged survival and reduced tissue burden at sufficient doses. asm.org However, in models of disseminated zygomycosis caused by Rhizopus oryzae, posaconazole monotherapy did not significantly improve survival or reduce the fungal burden compared to placebo. nih.gov
Fusariosis: In a neutropenic murine model of disseminated fusariosis caused by Fusarium solani, posaconazole demonstrated a clear dose-response relationship in both treatment and prophylaxis settings. semanticscholar.orgoup.com Higher doses were most effective in prolonging survival and reducing the fungal burden in the kidneys. semanticscholar.orgoup.com The efficacy was also found to be dependent on the size of the infecting inoculum. semanticscholar.org
Cerebral Phaeohyphomycosis: Posaconazole has shown significant efficacy in murine models of cerebral phaeohyphomycosis. In mice infected with Wangiella dermatitidis, posaconazole treatment led to a dose-dependent reduction in the fungal burden in the brain and prolonged survival in both immunocompetent and athymic mice. eur.nlnih.gov Similar positive outcomes have been noted in preclinical studies involving Ramichloridium mackenziei. eur.nl
Histoplasmosis: In immunocompromised murine models of histoplasmosis, posaconazole has demonstrated high efficacy. It was found to be at least as effective as amphotericin B and more effective than itraconazole in treating disseminated histoplasmosis in CD4- and CD8-depleted mice. plos.org In other murine models, posaconazole was at least 10 times more effective than itraconazole in reducing the fungal burden. oup.com
Blastomycosis: Animal model data indicate that posaconazole is active against Blastomyces dermatitidis. nih.govasm.org In a murine model of blastomycosis, treatment with posaconazole resulted in prolonged survival and sterilization of the lungs at higher doses, demonstrating potent activity. asm.org
Coccidioidomycosis: Posaconazole has shown potent in vivo activity against Coccidioides immitis in murine models. dermnetnz.org Studies have indicated that posaconazole is significantly more potent than both fluconazole and itraconazole in these models. nih.govnih.gov Treatment with posaconazole led to high survival rates and, at higher doses, resulted in the sterilization of the spleens and livers of infected mice. dermnetnz.org
Interactive Data Table: Efficacy of Posaconazole in Murine Models
| Fungal Infection | Mouse Model | Key Findings |
|---|---|---|
| Invasive Aspergillosis | Neutropenic | 100% survival with prophylactic posaconazole against susceptible isolates. biorxiv.org |
| CNS Aspergillosis | Immunocompromised | Equivalent to amphotericin B in prolonging survival and reducing brain fungal burden. mdpi.com |
| Candidiasis | Immunosuppressed | Prolonged survival and reduced tissue fungal burden against C. tropicalis. nih.gov |
| Cryptococcosis | Systemic | Prolonged survival and reduced fungal burden in brain and lungs. nih.govresearchgate.net |
| Zygomycosis | Disseminated (R. microsporus) | Dose-dependent increase in survival, with 100% survival at higher doses. eur.nl |
| Zygomycosis | Disseminated (R. oryzae) | Monotherapy did not improve survival or reduce fungal burden. nih.gov |
| Fusariosis | Neutropenic | Dose-dependent prolongation of survival and reduction of kidney fungal burden. semanticscholar.orgoup.com |
| Cerebral Phaeohyphomycosis | Immunocompetent & Athymic | Dose-dependent reduction of brain fungal burden and prolonged survival. eur.nlnih.gov |
| Histoplasmosis | Immunocompromised | At least as effective as amphotericin B and more effective than itraconazole. plos.org |
| Blastomycosis | Systemic | Prolonged survival and sterilization of lungs at high doses. asm.org |
| Coccidioidomycosis | Systemic | Significantly more potent than fluconazole and itraconazole; high survival rates. dermnetnz.orgnih.govnih.gov |
Rabbit Models (e.g., Cryptococcal Meningitis, Pulmonary Aspergillosis)
Cryptococcal Meningitis: In a rabbit model of cryptococcal meningitis, oral posaconazole therapy was effective, leading to negative cerebrospinal fluid (CSF) titers. oup.com
Pulmonary Aspergillosis: The persistently neutropenic rabbit model of invasive pulmonary aspergillosis has been instrumental in establishing the preclinical efficacy of posaconazole. In this model, posaconazole was found to be superior to itraconazole for both the treatment and prevention of invasive pulmonary aspergillosis. nih.gov Pharmacokinetic and pharmacodynamic studies in this model have helped to establish the link between posaconazole exposure and its antifungal effects. nih.gov
Galleria mellonella Larvae Models
The Galleria mellonella larvae model has been utilized to assess the in vivo efficacy of posaconazole against various fungal pathogens. In studies involving Mucorales, posaconazole demonstrated good control of the infection. plos.orgsemanticscholar.org This model has also been used to confirm in vivo resistance to posaconazole in an Aspergillus flavus strain with a high MIC for the drug. asm.org Furthermore, in a G. mellonella model of Cryptococcus neoformans infection, the combination of posaconazole with pyrvinium (B1237680) pamoate resulted in a statistically significant improvement in larval survival compared to posaconazole alone. nih.gov
Efficacy in CNS Fungal Infections in Animal Models
Posaconazole has demonstrated therapeutic activity in the central nervous system (CNS) across various animal models of fungal disease. oup.com In murine models of CNS infections caused by Aspergillus fumigatus, Wangiella dermatitidis, and Cryptococcus neoformans, posaconazole substantially reduced the fungal burden in the brain and improved survival. nih.goveur.nlnih.gov In a rabbit model of cryptococcal meningitis, oral posaconazole led to negative CSF titers. oup.com These findings provide a strong preclinical basis for the utility of posaconazole in treating CNS fungal infections. However, it is noteworthy that some research suggests that CNS penetration of posaconazole may be lower in humans than what has been observed in murine models.
In Vitro and Preclinical Synergistic Interactions
Combinations with Other Antifungals (e.g., Caspofungin, Amphotericin B)
The combination of posaconazole with other antifungal agents has been investigated in both in vitro and preclinical models to explore potential synergistic or additive effects.
Combinations with Caspofungin: In vitro studies have demonstrated synergistic interactions between posaconazole and caspofungin against various Candida species, including Candida albicans, Candida glabrata, and Candida auris. mdpi.complos.orgsemanticscholar.org This synergy has been observed against both wild-type and echinocandin-resistant isolates of C. albicans and was particularly pronounced against biofilms. mdpi.complos.org In a murine model of systemic candidiasis, the combination of posaconazole and caspofungin showed in vivo synergy against C. albicans. plos.org Preclinical studies have also suggested a potential additive or synergistic effect when combining posaconazole with an echinocandin for the treatment of invasive aspergillosis.
Combinations with Amphotericin B: The interaction between posaconazole and amphotericin B appears to be more complex and can vary from synergistic to antagonistic depending on the fungal species and the drug concentrations. In a murine model of disseminated aspergillosis, the combination of amphotericin B and posaconazole resulted in a greater increase in survival and a more significant reduction in tissue burden than either drug alone. oup.com Similarly, in vitro and in vivo studies against Sporothrix brasiliensis and Sporothrix schenckii demonstrated a synergistic effect, with the combination therapy increasing survival and reducing fungal burden more effectively than monotherapy. nih.gov
However, in a neutropenic murine model of disseminated candidiasis, the interaction was found to be dose-dependent. Synergy was observed when posaconazole was combined with low, ineffective doses of amphotericin B, while antagonism was noted when posaconazole was combined with higher, effective doses of amphotericin B. asm.orgdermnetnz.org In a murine model of disseminated zygomycosis caused by Rhizopus oryzae, combination therapy with posaconazole and liposomal amphotericin B was no more effective than liposomal amphotericin B alone. nih.gov
Interactive Data Table: Preclinical Synergistic Interactions of Posaconazole
| Combination | Fungal Pathogen | Model | Outcome |
|---|---|---|---|
| Posaconazole + Caspofungin | Candida albicans | In vitro & Murine | Synergy plos.org |
| Posaconazole + Caspofungin | Candida glabrata | In vitro | Synergy in 18% of isolates; no antagonism semanticscholar.org |
| Posaconazole + Caspofungin | Candida auris | In vitro | Synergy, especially against biofilms mdpi.com |
| Posaconazole + Amphotericin B | Aspergillus fumigatus | Murine | Synergy (increased survival and reduced tissue burden) oup.com |
| Posaconazole + Amphotericin B | Sporothrix spp. | In vitro & Murine | Synergy (increased survival and reduced tissue burden) nih.gov |
| Posaconazole + Amphotericin B | Candida albicans | Murine | Dose-dependent: Synergy with low-dose Amphotericin B, Antagonism with high-dose Amphotericin B asm.orgdermnetnz.org |
| Posaconazole + Amphotericin B | Rhizopus oryzae | Murine | No improvement over Amphotericin B monotherapy nih.gov |
Combinations with Immunosuppressants (e.g., Tacrolimus) and Proposed Mechanisms (e.g., efflux pump inhibition, calcineurin pathway)
The combination of posaconazole with immunosuppressive agents, particularly the calcineurin inhibitor tacrolimus (B1663567), has been investigated for its potential to enhance antifungal activity. Preclinical and in vitro studies have demonstrated synergistic interactions against a range of clinically significant fungi, including Aspergillus fumigatus and Rhizopus oryzae. nih.govnih.gov This potentiation of antifungal effect is noteworthy, especially for treating infections in transplant recipients who are concurrently receiving immunosuppressants like tacrolimus. nih.gov
Detailed Research Findings
In vitro and in vivo studies have provided evidence of the synergistic relationship between posaconazole and tacrolimus.
Against Aspergillus fumigatus
A 2025 study highlighted the efficacy of the posaconazole-tacrolimus combination against both azole-sensitive and azole-resistant strains of A. fumigatus. nih.gov The combination demonstrated a significant increase in efficacy, which was not observed with another azole, voriconazole. nih.gov Specifically, the study found a 4-fold increase in efficacy against azole-resistant isolates and a remarkable 30-fold increase against an azole-sensitive strain. nih.gov
The combination also proved effective against the biofilm formation of azole-sensitive A. fumigatus, enhancing antifungal activity by 4- to 15-fold. nih.gov However, no synergistic activity was noted against the biofilms of azole-resistant strains. nih.gov In an in vivo model using Galleria mellonella larvae, the combination therapy resulted in a 2- to 7-fold greater reduction in the fungal burden of both sensitive and resistant strains compared to posaconazole monotherapy. nih.govnih.gov
Interactive Data Table: Efficacy of Posaconazole-Tacrolimus Combination against A. fumigatus
| Fungal Form | Strain Type | Observed Efficacy Increase (vs. Posaconazole Alone) | Reference |
|---|---|---|---|
| Planktonic | Azole-Sensitive | 30-fold | nih.gov |
| Planktonic | Azole-Resistant | 4-fold | nih.gov |
| Biofilm | Azole-Sensitive | 4- to 15-fold | nih.gov |
| Biofilm | Azole-Resistant | No Synergy Observed | nih.gov |
| In Vivo (G. mellonella) | Azole-Sensitive & Resistant | 2- to 7-fold Fungal Burden Decrease | nih.gov |
Against Rhizopus oryzae
The synergistic activity of posaconazole and tacrolimus has also been demonstrated against R. oryzae, a primary causative agent of mucormycosis. nih.govoup.com In vitro checkerboard assays revealed synergistic interactions for four clinical isolates of R. oryzae, with 48-hour fractional inhibitory concentration index (FICI) values ranging from 0.187 to 0.281. nih.govoup.com An FICI of ≤0.5 is indicative of synergy. cohlife.org
Interactive Data Table: Synergy of Posaconazole-Tacrolimus Combination against R. oryzae
| Test Method | Isolates | Key Finding | Reference |
|---|---|---|---|
| Checkerboard Assay | 4 Clinical Isolates | Synergy confirmed (FICI: 0.187–0.281) | nih.govoup.com |
| Pharmacodynamic Analysis | N/A | 2-fold reduction in required posaconazole concentration | oup.com |
| In Vivo (Drosophila) | N/A | Improved survival (65% vs. 57%) | oup.com |
| In Vivo (Murine Cutaneous Model) | N/A | Significant reduction in lesion size and fungal burden | researchgate.net |
Proposed Mechanisms of Synergy
The enhanced antifungal effect of the posaconazole-tacrolimus combination is believed to result from actions on at least two distinct fungal pathways.
Calcineurin Pathway Inhibition : The primary proposed mechanism involves the inhibition of the calcineurin pathway. nih.govresearchgate.net Tacrolimus is a known inhibitor of calcineurin, a protein phosphatase that is crucial for the fungal stress response, protecting the cell wall and membrane from damage. nih.govasm.org Posaconazole acts by disrupting the fungal membrane through the inhibition of ergosterol synthesis. nih.gov By simultaneously inhibiting the calcineurin stress-response pathway, tacrolimus may render the fungus more susceptible to the membrane damage caused by posaconazole, potentially converting a fungistatic effect into a fungicidal one. nih.gov The involvement of the calcineurin pathway in the synergy between tacrolimus and azoles has been demonstrated in other fungi as well. nih.gov
Efflux Pump Inhibition : A secondary proposed mechanism is the inhibition of fungal efflux pumps. nih.gov These pumps are transmembrane proteins that can actively transport antifungal agents out of the fungal cell, a common mechanism of azole resistance. nih.govbiomedpharmajournal.org Tacrolimus has been identified as a potential inhibitor of these fungal efflux pumps. nih.gov By blocking this efflux mechanism, tacrolimus could increase the intracellular accumulation of posaconazole, thereby enhancing its antifungal activity. nih.gov
Advanced Research Topics and Future Perspectives
Population Pharmacokinetic (PopPK) Modeling in Research Cohorts
Population pharmacokinetic (PopPK) modeling is a crucial tool in understanding the variability in drug exposure among individuals. For posaconazole (B62084), numerous PopPK models have been developed to characterize its pharmacokinetic properties in diverse patient populations and to identify factors that influence its exposure. tandfonline.comnih.govnih.gov These models are instrumental in guiding precision dosing and optimizing therapeutic outcomes. tandfonline.comnih.gov
A review of multiple studies indicates that for oral administration, posaconazole's pharmacokinetics are best described by a one-compartment model, while intravenous administration fits a two-compartment model. tandfonline.comnih.govnih.govresearchgate.net These models often incorporate elements to describe the drug's absorption, distribution, and elimination, helping to quantify the extent of inter-individual variability.
Identification of Covariates Influencing Posaconazole Exposure (e.g., genetic polymorphisms in UGT1A4, transporters)
A primary goal of PopPK modeling is to identify covariates that significantly impact drug concentrations. For posaconazole, several demographic, pathophysiological, and genetic factors have been identified as significant influencers of its exposure.
Key Covariates Influencing Posaconazole Pharmacokinetics:
| Covariate Category | Specific Covariate | Effect on Posaconazole Exposure |
| Demographics | Body Weight | Influences drug clearance and volume of distribution. tandfonline.comnih.govnih.gov |
| Age | Can affect drug clearance. researchgate.net | |
| Gastrointestinal Factors | Diarrhea | Associated with lower posaconazole concentrations. tandfonline.comnih.govnih.gov |
| Proton Pump Inhibitors (PPIs) | Co-administration can decrease posaconazole absorption. tandfonline.comnih.govnih.gov | |
| Poor Oral Food Intake | Linked to being a "poor absorber" of the oral suspension. asm.org | |
| Genetic Factors | UGT1A4 Genotype | The UGT1A4*3 polymorphism is associated with lower plasma concentrations. asm.orgnih.govelsevierpure.com |
One of the most significant genetic factors identified is the polymorphism in the UGT1A4 gene. asm.orgnih.govelsevierpure.com Posaconazole is primarily metabolized through glucuronidation, with the UGT1A4 enzyme playing a key role. nih.govresearchgate.net The UGT1A4*3 genetic variant has been shown to be an independent risk factor for lower posaconazole plasma concentrations in patients with hematological malignancies receiving the oral suspension. asm.orgnih.gov This polymorphism may lead to increased metabolism of the drug, resulting in reduced systemic exposure. nih.gov While genetic polymorphisms of the multidrug resistance gene 1 (MDR1) have been investigated, studies have not found a significant correlation with posaconazole plasma concentrations. nih.gov
Simulation of Pharmacokinetic Profiles at Different Covariate Levels
A powerful application of PopPK models is the ability to simulate pharmacokinetic profiles under various conditions. By altering the values of significant covariates in the model, researchers can predict how posaconazole concentrations will change in different patient scenarios. nih.govasm.org For instance, simulations can be performed to visualize the steady-state concentration-time profiles of posaconazole at different body weights (e.g., 60 kg, 120 kg, 180 kg) or in the presence or absence of co-administered PPIs. nih.gov
These simulations are valuable for:
Quantifying the influence of specific covariates on drug exposure. asm.org
Predicting the likelihood of achieving target therapeutic concentrations in different patient subgroups. asm.org
Informing potential dose adjustments for individuals with specific characteristics. nih.gov
For example, simulations can demonstrate the expected decrease in posaconazole trough concentrations when a patient is experiencing diarrhea or is taking a PPI, thereby helping clinicians to anticipate the need for therapeutic drug monitoring or alternative dosing strategies. tandfonline.comnih.govnih.gov
Repurposing of Posaconazole for Non-Fungal Pathogens
The therapeutic potential of posaconazole is being explored beyond its primary antifungal indications. This "drug repurposing" research investigates its activity against other types of pathogens and its ability to modulate cellular signaling pathways implicated in other diseases. nih.govnih.gov
Research against Parasitic Protozoa (e.g., Leishmania major CYP51)
Emerging research has identified posaconazole as a promising agent against parasitic protozoa, particularly Leishmania major, the causative agent of cutaneous leishmaniasis. nih.govnih.govijmr.org.in The mechanism of action is similar to its antifungal activity: the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14-alpha demethylase (CYP51). nih.govijmr.org.in This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the parasite's cell membrane. nih.gov
In vitro studies have demonstrated the significant efficacy of posaconazole against the promastigote stage of L. major. nih.govnih.gov
In Vitro Efficacy of Posaconazole against Leishmania major Promastigotes:
| Drug | IC₅₀ (µg/mL) |
| Posaconazole | 2.062 ± 0.89 nih.govnih.gov |
| Isavuconazole | 1.202 ± 0.47 nih.gov |
Computational screening and molecular dynamics simulations have further supported these findings, showing that posaconazole can form a stable complex with the L. major CYP51 enzyme. nih.govijmr.org.in This research suggests that existing FDA-approved drugs like posaconazole could be successfully repurposed for treating leishmaniasis. nih.govnih.gov Beyond Leishmania, posaconazole has also shown potent in vivo activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease, even against strains resistant to standard treatments. nih.govnih.gov
Inhibition of Non-Fungal Signaling Pathways (e.g., Hedgehog signaling pathway)
A significant area of advanced research is the role of posaconazole as a potent inhibitor of the Hedgehog (Hh) signaling pathway. aacrjournals.orgnih.govresearchgate.net The Hh pathway is a critical regulator of cellular processes, and its deregulation is implicated in the development of various cancers, including basal cell carcinoma (BCC) and embryonal rhabdomyosarcoma (ERMS). aacrjournals.orgnih.gov
Posaconazole inhibits the Hh pathway by targeting the Smoothened (SMO) receptor, a key transmembrane protein in the pathway. aacrjournals.orgnih.govresearchgate.net Notably, its mechanism of action is distinct from other SMO antagonists like cyclopamine. aacrjournals.org Research has shown that posaconazole acts as a noncompetitive inhibitor of SMO agonists and can work synergistically with other inhibitors to suppress pathway activation. aacrjournals.orgresearchgate.net This distinct binding site gives it robust activity against drug-resistant SMO mutants. aacrjournals.org
Studies have demonstrated that posaconazole can:
Inhibit Hh pathway activation in reporter cell lines. aacrjournals.org
Suppress the viability of ERMS cell lines in a time- and concentration-dependent manner. nih.gov
Induce G0/G1 cell cycle arrest and autophagy in ERMS cells. nih.gov
Inhibit the growth of Hh-dependent BCC in vivo. aacrjournals.org
This anti-tumor potential, combined with its favorable safety profile and minimal drug-drug interactions compared to the related compound itraconazole (B105839), makes posaconazole a strong candidate for clinical investigation in the treatment of Hh-dependent cancers. aacrjournals.orgnih.govnih.gov
Novel Drug Delivery Systems Research for Enhanced Pharmacokinetics
A significant challenge with posaconazole, particularly the oral suspension, is its variable and often erratic absorption, which is influenced by factors like food intake and gastrointestinal conditions. researchgate.netnih.govresearchgate.net To overcome these limitations and improve its pharmacokinetic profile, extensive research has focused on developing novel drug delivery systems. researchgate.netacs.orgresearchgate.net
Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS): Research has concentrated on developing S-SNEDDS to enhance the dissolution rate and bioavailability of posaconazole, a Biopharmaceutics Classification System (BCS) Class II drug with low water solubility. researchgate.net These systems are designed to form nanoemulsions in the gastrointestinal tract, improving the solubility and absorption of the drug. researchgate.net
Amorphous Solid Dispersions (ASDs): Another approach involves the creation of high-drug-loaded amorphous solid dispersion tablets. acs.orgacs.org By combining posaconazole with polymers like HPMCAS or Eudragit in an amorphous state, these formulations can significantly improve the drug's solubility and dissolution compared to its crystalline form. acs.org Technologies such as spray drying and hot-melt extrusion are used to manufacture these ASDs. acs.orgsemanticscholar.orgdovepress.com
Nano-embedded Microparticles (NMPs): For targeted delivery to the lungs, nano-embedded microparticles of posaconazole have been developed. researchgate.net This involves creating posaconazole nanocrystals to enhance solubility, which are then embedded into a larger carrier matrix (like lactose) to create microparticles suitable for inhalation. researchgate.net The goal is for these particles to reach the secondary bronchi, dissolve, and release the nanocrystals for immediate local action in the alveolar fluids. researchgate.net
These advanced delivery systems aim to provide more consistent and higher drug exposure, potentially leading to improved efficacy and overcoming some of the pharmacokinetic challenges associated with earlier formulations. researchgate.netacs.orgdovepress.com
Development of Standardized In Vitro and In Vivo Susceptibility Testing Methodologies
The development of standardized and reproducible susceptibility testing methods for posaconazole is fundamental to guiding its clinical use and monitoring for the emergence of resistance. Both in vitro and in vivo models are crucial in establishing a correlation between laboratory findings and patient outcomes.
Standardization efforts have been led by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). oup.com The reference method for molds is the CLSI M38-A2 broth microdilution technique, which provides a framework for determining the minimum inhibitory concentration (MIC) of posaconazole against various fungal isolates. nih.govasm.org For yeasts, the CLSI M27-A and EUCAST methodologies are employed. nih.govnih.gov These methods involve standardized procedures for inoculum preparation, medium composition (e.g., RPMI 1640), incubation time, and endpoint reading to ensure inter-laboratory comparability. nih.gov For posaconazole, the MIC endpoint is typically defined as the lowest concentration that produces a significant decrease in turbidity (often around 50%) compared to a drug-free control. nih.gov
Alongside reference methods, commercial techniques have been developed for easier implementation in clinical laboratories. The Etest, a gradient diffusion method, and the Sensititre YeastOne (SYO) assay, a commercially prepared microdilution panel, have been evaluated for posaconazole susceptibility testing. oup.comnih.govasm.org Studies have shown a high level of essential agreement between the Sensititre method and the CLSI reference method for testing Aspergillus species against posaconazole, often exceeding 96%. asm.org Similarly, the Etest using RPMI agar (B569324) with 2% glucose has been found to be a useful tool for determining posaconazole susceptibility in Candida species. nih.gov
| Method | Principle | Fungal Group | Key Features | Reference |
| CLSI M38-A2 | Broth Microdilution | Molds (Aspergillus spp., Rhizopus spp.) | Reference standard; requires strict adherence to protocol. | nih.gov, asm.org |
| CLSI M27 / EUCAST | Broth Microdilution | Yeasts (Candida spp.) | Standardized for clinical yeast isolates; defines MIC breakpoints. | nih.gov, nih.gov, oup.com |
| Etest | Agar Gradient Diffusion | Molds and Yeasts | Provides a direct MIC reading; user-friendly. | nih.gov, oup.com |
| Sensititre YeastOne (SYO) | Commercial Broth Microdilution | Molds and Yeasts | Pre-prepared panels; high agreement with reference methods. | asm.org |
While in vitro testing is essential, correlating these findings with in vivo efficacy is the ultimate goal. Animal models, particularly murine models of invasive fungal infections, are used to investigate this relationship. For instance, studies involving mice infected with Rhizopus oryzae have been conducted to evaluate the efficacy of different posaconazole doses based on the in vitro MICs of the infecting strains. nih.gov Such studies are vital for establishing clinically relevant breakpoints and understanding the pharmacodynamics of posaconazole.
Investigation of Environmental Fungal Resistance Mechanisms and Surveillance Studies
The emergence of azole resistance in environmental fungi, particularly Aspergillus fumigatus, poses a significant threat to public health, as it can lead to infections in azole-naïve patients. nih.gov Research has increasingly focused on understanding the mechanisms of this resistance and conducting surveillance to monitor its prevalence.
The primary mechanism of azole resistance in A. fumigatus involves mutations in the cyp51A gene, which codes for the target enzyme lanosterol 14-alpha-demethylase. frontiersin.orgscienceopen.commdpi.com A key finding is that resistance can be acquired through two main routes: long-term azole therapy in patients and exposure to azole-based fungicides used extensively in agriculture. nih.govscienceopen.comnih.gov The environmental route is of particular concern as it can select for resistant strains that are then inhaled by humans.
Specific mutations in the cyp51A gene are strongly associated with environmental resistance. These typically consist of a combination of a tandem repeat (TR) in the promoter region of the gene, leading to its overexpression, and a point mutation in the coding sequence. The most frequently reported environmental resistance mechanisms are TR₃₄/L98H and TR₄₆/Y121F/T289A. frontiersin.orgscienceopen.comnih.gov The TR₃₄/L98H mutation, for example, confers resistance to itraconazole and variable susceptibility to voriconazole (B182144) and posaconazole. frontiersin.org The TR₄₆/Y121F/T289A alteration results in elevated resistance to voriconazole. scienceopen.comnih.gov
| Resistance Mechanism | Genetic Alteration | Associated Fungi | Impact on Azole Susceptibility | Reference |
| TR₃₄/L98H | 34-bp tandem repeat in cyp51A promoter + Leucine-to-Histidine substitution at codon 98. | Aspergillus fumigatus | Confers resistance to Itraconazole; variable for Voriconazole and Posaconazole. | frontiersin.org, nih.gov, scienceopen.com |
| TR₄₆/Y121F/T289A | 46-bp tandem repeat in cyp51A promoter + substitutions at codons 121 and 289. | Aspergillus fumigatus | Elevated resistance to Voriconazole. | frontiersin.org, nih.gov, scienceopen.com |
| G54 mutation | Glycine substitution at codon 54 of the cyp51A gene. | Aspergillus fumigatus | Provides resistance to Itraconazole and Posaconazole. | nih.gov |
| Efflux Pump Overexpression | Upregulation of genes encoding ABC transporters (e.g., Cdr1B). | Aspergillus fumigatus | Reduced intracellular accumulation of azole drugs. | frontiersin.org, mdpi.com |
Surveillance studies are critical for tracking the geographic spread and prevalence of these resistance mechanisms. Environmental sampling from soil, air, and agricultural settings has confirmed the presence of azole-resistant A. fumigatus worldwide. scienceopen.com Studies in Europe, particularly the Netherlands, have been pivotal in identifying the environmental origin of resistance. nih.govscienceopen.com High rates of resistance in environmental samples have also been reported in parts of Asia and the Middle East. nih.gov For example, some environmental surveillance in Iran has shown resistance rates exceeding 50%. nih.gov A study in Iran that sampled hospital environments isolated various fungi, including Aspergillus species that showed relatively low susceptibility to itraconazole and posaconazole, with MIC₉₀ values of 8 µg/mL. nih.gov These surveillance efforts highlight the necessity of a "One Health" approach, recognizing the interconnectedness of human, animal, and environmental health in the challenge of antifungal resistance. nih.gov
Q & A
Q. What are the standard protocols for determining posaconazole’s minimum inhibitory concentration (MIC) against fungal pathogens, and how should researchers address variability in MIC results across studies?
To determine MIC values, follow CLSI or EUCAST guidelines using broth microdilution or agar dilution methods under standardized conditions (e.g., RPMI-1640 medium, 35°C incubation). Include quality control strains (e.g., Candida krusei ATCC 6258) to validate assay reproducibility. Variability may arise from differences in inoculum size, incubation time, or fungal strain heterogeneity. To mitigate this, report detailed methodological parameters and use statistical tools like Bland-Altman plots to assess inter-laboratory variability .
Q. How should researchers design a literature review to evaluate posaconazole’s clinical efficacy in immunocompromised patients?
Adopt a systematic review framework:
- Define inclusion criteria : Focus on randomized controlled trials (RCTs) with posaconazole as prophylaxis or treatment in hematological malignancy patients.
- Search strategy : Use databases like PubMed/Medline with keywords “posaconazole,” “invasive fungal infections,” and “immunocompromised,” filtered for RCTs (2010–2025).
- Data extraction : Tabulate outcomes (e.g., breakthrough infection rates, mortality) and assess bias using Cochrane Risk of Bias Tool.
- Synthesis : Perform meta-analysis with random-effects models if heterogeneity is high (I² > 50%) .
Q. What experimental design considerations are critical for assessing posaconazole’s bioavailability in oral suspension vs. tablet formulations?
Use a crossover pharmacokinetic (PK) study in healthy volunteers with washout periods to eliminate carryover effects. Measure plasma concentrations at predefined intervals (e.g., 0, 2, 4, 8, 24 hrs) using validated HPLC methods . Account for food effects by standardizing high-fat meals for suspension administration. Apply non-compartmental analysis (NCA) to calculate AUC, C~max~, and T~max~. Report inter-subject variability and use ANOVA for formulation comparison .
II. Advanced Research Questions
Q. How can researchers resolve conflicting data on posaconazole’s drug-drug interactions (DDIs) with proton pump inhibitors (PPIs) across studies?
- Mechanistic analysis : Use in vitro CYP3A4 inhibition assays to quantify interaction magnitude.
- Population PK modeling : Incorporate covariates like PPI co-administration and gastrointestinal pH changes to explain variability in posaconazole exposure .
- Clinical validation : Conduct a prospective cohort study stratifying patients by PPI use and measuring posaconazole trough concentrations. Apply multivariate regression to adjust for confounders (e.g., diarrhea, mucositis) .
Q. What methodologies are recommended for developing a population pharmacokinetic (PopPK) model of posaconazole in pediatric patients with variable bioavailability?
- Data collection : Sparse sampling in pediatric cohorts (0.5–18 years), including weight, age, and biomarkers (e.g., serum albumin).
- Model structure : Start with a one-compartment model with first-order absorption. Apply allometric scaling for clearance (CL) and volume of distribution (Vd).
- Covariate analysis : Test covariates like diarrhea (reducing bioavailability) using stepwise forward addition/backward elimination. Validate with bootstrap and visual predictive checks .
Q. How should researchers design a study to evaluate posaconazole’s efficacy against emerging azole-resistant Aspergillus strains?
- In vitro : Test posaconazole against clinical isolates with confirmed cyp51A mutations (e.g., TR34/L98H) using EUCAST guidelines.
- In vivo : Use a murine model of invasive aspergillosis. Compare survival rates and fungal burden (qPCR of lung tissue) between posaconazole and voriconazole.
- Statistical analysis : Apply Kaplan-Meier survival curves with log-rank tests and Cox proportional hazards models .
Q. What analytical strategies are effective for identifying posaconazole metabolites in human plasma, and how can their clinical relevance be assessed?
- Metabolite identification : Use high-resolution LC-MS/MS with positive electrospray ionization. Compare fragmentation patterns with reference standards.
- Quantification : Validate assays for major metabolites (e.g., posaconazole-glucuronide) using stable isotope-labeled internal standards.
- Clinical correlation : Link metabolite concentrations to adverse events (e.g., hepatotoxicity) via logistic regression in longitudinal cohorts .
III. Data Analysis and Interpretation
Q. How should researchers address contradictory findings in posaconazole’s prophylactic efficacy between meta-analyses and single-center trials?
- Subgroup analysis : Stratify by patient risk factors (e.g., graft-vs-host disease) or posaconazole formulation (suspension vs. delayed-release tablet).
- Sensitivity analysis : Exclude studies with high bias or small sample sizes.
- Dose-response evaluation : Use meta-regression to explore relationships between trough concentrations and efficacy outcomes .
Q. What statistical methods are appropriate for analyzing posaconazole’s nonlinear pharmacokinetics in obese patients?
- Nonlinear mixed-effects modeling (NLME) : Fit data to Michaelis-Menten equations to characterize saturation kinetics.
- Body size metrics : Test fat-free mass vs. total body weight as covariates for CL and Vd.
- Simulations : Generate concentration-time profiles for extreme BMI categories to guide dosing adjustments .
Q. How can machine learning enhance predictive models of posaconazole treatment failure in critically ill patients?
- Feature selection : Include variables like SOFA scores, renal/liver function, and concomitant medications.
- Algorithm training : Use random forests or gradient-boosted models to predict treatment failure (AUC-ROC > 0.8).
- Validation : Perform temporal validation with a hold-out cohort and calibrate using Platt scaling .
IV. Methodological Best Practices
Q. What are the key validation parameters for a novel HPLC method quantifying posaconazole in biological matrices?
- Specificity : Resolve posaconazole from endogenous compounds/metabolites (resolution > 2.0).
- Accuracy/precision : Achieve ≤15% RSD for intra-/inter-day variability and 85–115% recovery.
- Linearity : Validate over 0.1–10 µg/mL (R² > 0.995). Include stability tests under storage/processing conditions .
Q. How to optimize experimental designs for posaconazole combination therapy studies with echinocandins?
- Synergy testing : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy).
- In vivo models : Treat infected mice with posaconazole + caspofungin and compare fungal load reduction vs. monotherapy.
- Statistical power : Calculate sample size based on expected effect size (e.g., 30% reduction in CFU/g tissue) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
